hCAIX-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H16N4O6 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H16N4O6/c1-28-18-9-13(6-8-19(24)25)5-7-17(18)29-12-14-11-22(21-20-14)15-3-2-4-16(10-15)23(26)27/h2-11H,12H2,1H3,(H,24,25)/b8-6+ |
Clé InChI |
SRKGDLYYDIWTBU-SOFGYWHQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to hCAIX-IN-8: A Selective Inhibitor of Tumor-Associated Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAIX-IN-8, also identified as compound 7i , is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme implicated in the survival and proliferation of cancer cells, particularly in hypoxic tumors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental data. The information presented is collated from the primary scientific literature and is intended to support further research and development in the field of targeted cancer therapy.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CAIX) is a zinc-containing metalloenzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen conditions. CAIX plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps to sustain an alkaline intracellular pH (pHi), which is favorable for tumor cell proliferation and survival, while contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis. The selective inhibition of CAIX is therefore a promising strategy for the development of novel anticancer therapeutics.
Chemical Properties and Synthesis of this compound (Compound 7i)
This compound is a ferulic acid-based small molecule featuring a triazole moiety.
Chemical Structure:
The precise chemical structure of this compound (compound 7i) is detailed in the primary research publication by Perumalsamy et al. (2020).
Synthesis Workflow:
The synthesis of this compound involves a multi-step process originating from ferulic acid. The general synthetic scheme is as follows:
Experimental Protocol: General Synthesis of Ferulic Acid-Triazole Hybrids
-
Esterification of Ferulic Acid: Ferulic acid is converted to its methyl ester, methyl ferulate, using a standard esterification method.
-
Alkylation: The methyl ferulate is then reacted to form an alkyne derivative.
-
Synthesis of Substituted Azides: A variety of substituted azides are prepared as reaction partners.
-
Huisgen 1,3-Dipolar Cycloaddition: The alkyne derivative of methyl ferulate and the substituted azides undergo a click chemistry reaction to form the ferulic ester-triazole hybrids.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired ferulic acid-triazole hybrids, including this compound (compound 7i).
For the detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the primary publication: Perumalsamy, B., et al. (2020). Design, synthesis & biological evaluation of ferulic acid-based small molecule inhibitors against tumor-associated carbonic anhydrase IX. Bioorganic & Medicinal Chemistry, 28(9), 115424.
Biological Activity and Mechanism of Action
Carbonic Anhydrase Inhibition
This compound is a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX. Its inhibitory activity has been evaluated against several human CA isoforms.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | IC50 (µM) |
| hCAII | 1.99 |
| hCAIX | 0.024 |
| hCAVA | 1.10 |
Data sourced from MedChemExpress, citing Perumalsamy et al. (2020).
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
The inhibitory activity of this compound against different CA isoforms is determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor, this compound, is dissolved in DMSO and diluted to various concentrations.
-
Reaction Mixture: The enzyme solution is incubated with the inhibitor for a defined period.
-
CO2 Hydration Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow apparatus. The subsequent pH change, due to the formation of bicarbonate and a proton, is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are calculated, and the IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.
Anticancer Activity
This compound exhibits significant anticancer effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.
Table 2: Summary of the Biological Effects of this compound on Cancer Cells
| Biological Effect | Observation |
| Anti-proliferative Activity | Dose-dependent inhibition of cancer cell growth. |
| Apoptosis Induction | Increased percentage of apoptotic cells. |
| Inhibition of Cell Migration | Reduced ability of cancer cells to migrate in wound healing assays. |
| Inhibition of Cell Colonization | Decreased potential for cancer cells to form colonies. |
| EMT Reversal | Downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin) and upregulation of epithelial markers (e.g., E-cadherin). |
Observations are based on the findings reported for compound 7i in Perumalsamy et al. (2020).
Experimental Protocols:
-
Anti-proliferative Assay (MTT Assay):
-
Cancer cells (e.g., HT-29, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cancer cells are treated with this compound at its IC50 concentration for a defined period.
-
The cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Migration Assay (Wound Healing Assay):
-
A confluent monolayer of cancer cells is created in a culture plate.
-
A scratch or "wound" is made in the monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then treated with this compound.
-
The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, 48 hours).
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
-
-
Western Blot Analysis for EMT Markers:
-
Cancer cells are treated with this compound.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and CAIX.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
Signaling Pathways
The anticancer effects of this compound are mediated through the inhibition of CAIX, which in turn affects several downstream signaling pathways involved in cancer progression.
Proposed Mechanism of Action:
By inhibiting CAIX, this compound disrupts the pH regulatory mechanism of cancer cells. This leads to a decrease in extracellular acidification and a disruption of the alkaline intracellular environment. The consequences of this disruption include:
-
Induction of Apoptosis: The altered pH homeostasis can trigger programmed cell death.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): The acidic tumor microenvironment is known to promote EMT, a process that enhances cancer cell motility and invasiveness. By mitigating this acidity, this compound can contribute to the reversal of EMT.
-
Inhibition of Cell Migration and Proliferation: The disruption of the favorable pH conditions and the reversal of EMT collectively lead to a reduction in the migratory and proliferative capabilities of cancer cells.
Conclusion
This compound (compound 7i) is a promising selective inhibitor of carbonic anhydrase IX with potent in vitro anticancer activity. Its ability to induce apoptosis, inhibit cell migration, and reverse the epithelial-to-mesenchymal transition highlights its potential as a lead compound for the development of targeted therapies against hypoxic solid tumors. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
hCAIX-IN-8: A Potent and Selective Inhibitor of Hypoxia-Associated Carbonic Anhydrase IX
A Technical Guide for Researchers and Drug Development Professionals
Introduction
hCAIX-IN-8, also identified as compound 7i in scientific literature, is a novel and highly potent small molecule inhibitor of human carbonic anhydrase IX (hCAIX).[1][2] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is strongly associated with tumor hypoxia, acidosis, and poor prognosis. Its role in pH regulation and facilitation of tumor cell survival and metastasis makes it a compelling target for anticancer therapies. This compound has demonstrated significant selectivity for CAIX over other isoforms, along with promising anti-proliferative, pro-apoptotic, and anti-metastatic properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a ferulic acid-based derivative incorporating a triazole moiety.
Chemical Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-((1-(4-(sulfamoyl)phenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)prop-2-en-1-one
Chemical Formula: C₂₅H₂₁N₅O₆S
Molecular Weight: 519.53 g/mol
CAS Number: 2414633-40-0
Synthesis
The synthesis of this compound involves a multi-step process culminating in a click chemistry reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-hydroxyacetophenone (1.0 eq) and 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried to yield the chalcone intermediate.
Step 2: Synthesis of (E)-1-(4-(prop-2-yn-1-yloxy)phenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (Alkylated Chalcone)
-
To a solution of the chalcone intermediate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).
-
Reflux the reaction mixture for 12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of 4-azidobenzenesulfonamide
-
To a solution of 4-aminobenzenesulfonamide (1.0 eq) in a mixture of water and hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of sodium azide (1.2 eq) in water dropwise to the reaction mixture.
-
Stir at 0°C for an additional 1 hour.
-
The resulting precipitate is filtered, washed with cold water, and dried.
Step 4: Synthesis of this compound (Final Product)
-
To a solution of the alkylated chalcone (1.0 eq) and 4-azidobenzenesulfonamide (1.0 eq) in a mixture of t-butanol and water, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Biological Activity
This compound exhibits potent and selective inhibitory activity against hCAIX and demonstrates significant anticancer effects in vitro.
Quantitative Data
| Target Isoform | IC₅₀ (µM) |
| hCAIX | 0.024[1] |
| hCAII | 1.99[1] |
| hCAVA | 1.10[1] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
-
The assay is performed using a stopped-flow instrument to measure the CO₂ hydration activity of the carbonic anhydrase isoforms.
-
The enzyme solution is pre-incubated with varying concentrations of this compound in buffer (e.g., Tris-HCl) at a specific pH and temperature.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in pH is monitored over time using a pH indicator (e.g., phenol red).
-
The initial rates of reaction are calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
-
Cancer cell lines (e.g., HT-29, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are seeded and treated with this compound as described for the proliferation assay.
-
After the incubation period, both floating and adherent cells are collected.
-
The cells are washed with phosphate-buffered saline (PBS) and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration Assay (Wound Healing Assay)
-
Cells are grown to confluency in a multi-well plate.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed with PBS to remove detached cells and then treated with this compound in a low-serum medium.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is quantified by measuring the change in the wound area over time.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the inhibition of carbonic anhydrase IX, which leads to the disruption of pH regulation in the tumor microenvironment. This, in turn, can induce apoptosis and inhibit cell proliferation and migration. One of the key mechanisms implicated is the suppression of the Epithelial-to-Mesenchymal Transition (EMT).[1]
EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness. In the context of cancer, EMT is a critical process for metastasis. Hypoxia is a known inducer of EMT, and CAIX plays a significant role in this process. By inhibiting CAIX, this compound can interfere with the signaling pathways that drive EMT.
Caption: Proposed mechanism of this compound action.
Experimental Workflow: Investigating the Effect of this compound on EMT
References
An In-depth Technical Guide to the Mechanism of Action of hCAIX-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document details the core inhibitory activity, cellular effects, and the experimental protocols used to elucidate its function, offering valuable insights for researchers in oncology and drug development.
Core Mechanism of Action: Selective Inhibition of Carbonic Anhydrase IX
This compound, also identified as compound 7i in the primary literature, is a small molecule inhibitor derived from ferulic acid. Its primary mechanism of action is the selective inhibition of the enzymatic activity of hCAIX, a transmembrane protein highly expressed in many hypoxic tumors.
Carbonic anhydrase IX plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, which are critical for tumor cell survival, proliferation, and invasion. By inhibiting hCAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells.
In Silico Analysis: Molecular docking studies have revealed that this compound effectively binds to the catalytically important amino acid residues within the active site of hCAIX, confirming its role as a direct enzymatic inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against various human carbonic anhydrase isoforms and its cytotoxic effects on cancer cell lines are summarized below.
| Target Enzyme/Cell Line | Assay Type | Measurement | Value | Reference |
| hCAIX | Enzyme Inhibition | IC₅₀ | 24 nM | |
| hCAII | Enzyme Inhibition | IC₅₀ | 1.99 µM | [1] |
| hCAVA | Enzyme Inhibition | IC₅₀ | 1.10 µM | [1] |
| HT-29 (Colon Cancer) | Cytotoxicity | IC₅₀ | 8.44 µM | |
| HepG2 (Liver Cancer) | Cytotoxicity | IC₅₀ | 11.22 µM |
Cellular and Anti-Tumor Effects
Beyond direct enzyme inhibition, this compound elicits several anti-tumor effects at the cellular level.
Induction of Apoptosis
Treatment with this compound has been shown to induce apoptosis in cancer cells. This is a direct consequence of the disruption of intracellular pH homeostasis caused by the inhibition of hCAIX.
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
This compound has been observed to decrease the epithelial-to-mesenchymal transition (EMT), a key process in tumor progression and metastasis where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. The precise signaling pathways involved in this process are a subject of ongoing research.
Reduction of Cell Migration and Colonization
Consistent with its effects on EMT, this compound inhibits the migration and colonization potential of cancer cells, suggesting its potential to reduce metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related CAIX inhibitors.
Carbonic Anhydrase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific carbonic anhydrase isoform.
Principle: The assay measures the esterase activity of the carbonic anhydrase enzyme, which is inhibited in the presence of an inhibitor.
Procedure:
-
A solution of the purified human carbonic anhydrase isoform (e.g., hCAIX, hCAII, hCAVA) is prepared in Tris-HCl buffer.
-
The inhibitor (this compound) is added to the enzyme solution at various concentrations and incubated for a specific period (e.g., 15 minutes) at room temperature to allow for binding.
-
The reaction is initiated by adding a substrate, typically 4-nitrophenyl acetate (NPA), which is hydrolyzed by the enzyme to produce the chromophoric product, 4-nitrophenolate.
-
The rate of formation of 4-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound that reduces the viability of a cell population by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Procedure:
-
Cancer cells (e.g., HT-29, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 48 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated for a further period (e.g., 4 hours) to allow for the metabolic conversion of MTT into formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Fluorescence-Activated Cell Sorting (FACS) for Inhibitor Binding
This protocol is used to assess the binding of a fluorescently labeled CAIX inhibitor to cells expressing the target protein. A well-characterized tool for this purpose is a fluorescein isothiocyanate (FITC)-labeled dual-motif CAIX inhibitor, referred to as "compound 8" in several studies.[2][3][4]
Procedure:
-
CAIX-positive (e.g., SK-RC-52) and CAIX-negative (e.g., BxPC3) cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).[4]
-
The cells are then incubated with the FITC-labeled CAIX inhibitor at various concentrations (e.g., starting from 10 nM) for a defined period on ice to allow for surface binding.[3]
-
Following incubation, the cells are washed to remove any unbound inhibitor.
-
The fluorescence intensity of the individual cells is then analyzed using a flow cytometer.
-
The data is typically presented as a histogram showing the distribution of fluorescence intensity, allowing for the quantification of the percentage of labeled cells and the mean fluorescence intensity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Binding of the Phage Display Derived Peptide CaIX-P1 on Human Colorectal Carcinoma Cells Correlates with the Expression of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SLC-0111: A Technical Guide to a Clinical-Stage Carbonic Anhydrase IX Inhibitor
Foreword: Initial inquiries for "hCAIX-IN-8" did not yield a publicly documented specific molecule. This technical guide will instead focus on a well-characterized, clinical-stage human carbonic anhydrase IX (hCAIX) inhibitor, SLC-0111 , as a representative compound. SLC-0111 is a ureido-substituted benzenesulfonamide that has undergone extensive preclinical and Phase I/II clinical investigations, making it an excellent subject for a detailed technical overview for researchers, scientists, and drug development professionals.
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme predominantly expressed in solid tumors in response to hypoxia. Its role in regulating intra- and extracellular pH is crucial for tumor cell survival, proliferation, and metastasis, making it a prime target for anticancer therapies. SLC-0111 is a potent and selective small molecule inhibitor of CAIX that has demonstrated anti-tumor efficacy in various preclinical models and has been evaluated in human clinical trials. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of SLC-0111.
Discovery and Rationale
The discovery of SLC-0111 and other ureido-substituted benzenesulfonamides stemmed from the need for selective inhibitors of the tumor-associated CAIX and CAXII isoforms over the ubiquitous cytosolic isoforms CAI and CAII. The "tail approach" was a key design strategy, which involves grafting molecular moieties (tails) onto a zinc-binding group (ZBG) to enhance interactions with isoform-specific residues in the active site. In SLC-0111, the benzenesulfonamide acts as the ZBG, binding to the zinc ion in the active site, while the 4-fluorophenyl ureido tail extends into a hydrophobic pocket, conferring selectivity.[1][2]
Synthesis of SLC-0111
The synthesis of SLC-0111, chemically named 4-(((4-fluorophenyl)carbamoyl)amino)benzenesulfonamide, can be achieved through several methods. A common and straightforward approach involves the reaction of sulfanilamide with a 4-fluorophenyl isocyanate. Phosgene-free methods have also been developed to enhance safety and reduce toxic byproducts.
Experimental Protocol: Synthesis of SLC-0111
This protocol describes a general synthesis route based on available literature.
Reagents and Materials:
-
Sulfanilamide
-
4-fluorophenyl isocyanate
-
Toluene (or other suitable aprotic solvent)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide in a suitable volume of anhydrous toluene.
-
Addition of Isocyanate: To the stirred solution of sulfanilamide, add an equimolar amount of 4-fluorophenyl isocyanate.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product, SLC-0111, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized SLC-0111 using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
References
hCAIX-IN-8: A Selective Inhibitor of Carbonic Anhydrase IX
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
hCAIX-IN-8 is a potent and selective inhibitor of human Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is associated with poor prognosis and resistance to therapy. CAIX plays a crucial role in tumor cell survival and proliferation by maintaining a favorable intracellular pH in the acidic tumor microenvironment. This compound, a coumarin-based compound, has emerged as a promising therapeutic agent due to its selective inhibition of CAIX and its demonstrated anti-tumor activities, including the induction of apoptosis and the suppression of cell migration and epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth overview of this compound, including its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound.
| Enzyme Inhibition | |
| Target | IC50 (µM) |
| hCAIX | 0.024 |
| hCAII | 1.99 |
| hCAVA | 1.10 |
| Cell-Based Assays | |
| Cell Line | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 11.22 |
| HT-29 (Colon Adenocarcinoma) | 8.44 |
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action. By selectively inhibiting the catalytic activity of CAIX, it disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent apoptosis. Furthermore, this compound has been shown to inhibit cell migration and colonization, and to reverse the epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.
Signaling Pathways
The inhibitory action of this compound on CAIX located at the cell membrane initiates a cascade of intracellular events impacting several key signaling pathways involved in cancer progression.
Apoptosis Induction Pathway
Inhibition of CAIX by this compound leads to intracellular acidification, a condition that can trigger the intrinsic pathway of apoptosis. This process involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Regulation of Epithelial-to-Mesenchymal Transition (EMT)
This compound has been observed to decrease the epithelial-to-mesenchymal transition. CAIX is known to interact with E-cadherin through β-catenin, and its inhibition can restore E-cadherin expression, a key epithelial marker, while potentially downregulating mesenchymal markers through transcription factors like Snail and Slug.
The Biological Activity of hCAIX-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biological activity of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis. As such, hCAIX represents a promising therapeutic target in oncology. This compound, a novel small molecule inhibitor derived from ferulic acid, has demonstrated significant potential as a preclinical candidate for cancer therapy.
Quantitative Data Summary
The inhibitory activity and anti-proliferative effects of this compound have been quantified through a series of in vitro assays. The data presented below is collated from published research and provides a clear comparison of the inhibitor's potency and selectivity.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | IC50 (μM) | Ki (μM) |
| hCAIX | 0.024 | - |
| hCAII | 1.99 | - |
| hCAVA | 1.10 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data from Bioorganic & Medicinal Chemistry, 2020.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HT29 | Colon Carcinoma | 8.44 |
| HepG2 | Hepatocellular Carcinoma | 11.22 |
IC50: Half-maximal inhibitory concentration determining cell viability. Data from Bioorganic & Medicinal Chemistry, 2020.
Table 3: Apoptosis Induction by this compound
| Cell Line | Percentage of Apoptotic Cells |
| HT29 | 24.44% |
| HepG2 | 19.22% |
Data represents the percentage of cells undergoing apoptosis following treatment with this compound. Data from Bioorganic & Medicinal Chemistry, 2020.
Core Biological Activities
This compound exhibits a range of biological activities that underscore its therapeutic potential:
-
Selective hCAIX Inhibition: this compound is a potent and selective inhibitor of the tumor-associated hCAIX isoform, with significantly lower activity against other isoforms like hCAII and hCAVA. This selectivity is crucial for minimizing off-target effects.
-
Anti-proliferative Effects: The compound has been shown to inhibit the growth of human colon (HT29) and liver (HepG2) cancer cell lines in a dose-dependent manner.
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells.
-
Inhibition of Cell Migration and Invasion: By inhibiting hCAIX, this molecule can suppress the migratory and invasive potential of cancer cells, key processes in metastasis.
-
Modulation of Epithelial-to-Mesenchymal Transition (EMT): this compound has been observed to reduce the transition of epithelial cells to a mesenchymal phenotype, a critical step in tumor progression and metastasis.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by hCAIX and the workflows of the experiments used to characterize this compound.
Caption: Signaling pathway of hCAIX in the tumor microenvironment and the point of intervention for this compound.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of carbonic anhydrase.
-
Principle: The esterase activity of carbonic anhydrase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCAIX, hCAII, hCAVA)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the hCA enzyme in Tris-HCl buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. A vehicle control (DMSO) is also included.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effect of a compound on cancer cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HT29 and HepG2 human cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the number of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
HT29 and HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Cell Migration (Scratch) Assay
This assay is used to study cell migration in vitro.
-
Principle: A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored. The rate of closure is an indicator of cell migration.
-
Materials:
-
Cancer cell lines (e.g., HT29)
-
This compound
-
Culture plates (e.g., 24-well plate)
-
Pipette tip (e.g., p200)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing this compound at a non-toxic concentration. A vehicle control is also included.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
The area of the scratch is measured at each time point using image analysis software.
-
The rate of cell migration is determined by the change in the scratch area over time.
-
This technical guide provides a comprehensive overview of the biological activity of this compound, supported by quantitative data and detailed experimental methodologies. The potent and selective inhibition of hCAIX, coupled with significant anti-cancer effects in vitro, positions this compound as a promising lead compound for further preclinical and clinical development in the field of oncology.
The Role of hCAIX-IN-8 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), and its role in cancer research. Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis, particularly in hypoxic environments. Inhibition of CAIX is therefore a promising therapeutic strategy in oncology.
Core Concepts: The Function of CAIX in the Tumor Microenvironment
Cancer cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift leads to the production of acidic byproducts, primarily lactic acid, which lowers the extracellular pH (pHe) of the tumor microenvironment. To survive and proliferate in these acidic conditions, cancer cells must maintain a neutral to slightly alkaline intracellular pH (pHi).
Carbonic anhydrase IX plays a crucial role in this pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By positioning its catalytic domain on the extracellular side of the cell membrane, CAIX effectively acidifies the tumor microenvironment while contributing to the maintenance of a favorable intracellular pH for cancer cell functions. This altered pH gradient promotes tumor progression, invasion, and resistance to therapy.
This compound: A Potent and Selective Inhibitor
This compound, also identified as compound 7i in its discovery publication, is a ferulic acid-based small molecule inhibitor designed for high potency and selectivity against hCAIX.[1][2]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against various human carbonic anhydrase isoforms to establish its potency and selectivity profile.
| Isoform | IC50 (nM) |
| hCAIX | 24 |
| hCAII | >10000 |
| hCAVA | >10000 |
| Table 1: Inhibitory potency (IC50) of this compound against human carbonic anhydrase isoforms. Data extracted from Aneja et al., 2020.[1][2] |
Mechanism of Action and Preclinical Findings
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of CAIX. This inhibition disrupts the pH regulatory function of the enzyme, leading to a cascade of events that are detrimental to cancer cell survival and progression.
Key Preclinical Findings:
-
Induction of Apoptosis: By disrupting pH homeostasis, this compound has been shown to induce programmed cell death in cancer cells.[2]
-
Inhibition of Cell Migration and Invasion: The acidic tumor microenvironment facilitated by CAIX is known to promote the breakdown of the extracellular matrix and enhance cell motility. This compound has been demonstrated to inhibit the migration and colonization potential of cancer cells.[2]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular program that is often activated during cancer invasion and metastasis. This compound has been found to decrease epithelial-to-mesenchymal transitions in cancer cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay measures the inhibitory potency of compounds against CA isoforms.
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. A CO2-saturated solution is prepared by bubbling CO2 gas through chilled, deionized water.
-
Reaction Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme in buffer (e.g., 20 mM Tris-HCl, pH 7.4), and the other syringe contains the CO2 solution with a pH indicator (e.g., p-nitrophenol).
-
Inhibition Measurement: Various concentrations of the inhibitor (this compound) are pre-incubated with the enzyme before mixing with the substrate.
-
Data Acquisition and Analysis: The rate of pH change, monitored by the change in absorbance of the pH indicator, is recorded over time. The initial rates of reaction are determined, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HePG-2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24-48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cancer cell migration.
-
Cell Monolayer Formation: Cancer cells are grown to confluence in 6-well plates.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with fresh medium containing this compound or vehicle control.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.
Visualizations: Pathways and Workflows
To further elucidate the role and analysis of this compound, the following diagrams visualize key concepts and processes.
Future Directions
The potent and selective inhibition of hCAIX by this compound, coupled with its promising preclinical anti-cancer activities, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to evaluate its efficacy and safety in in vivo cancer models. These studies will be critical in determining its translational potential for clinical use, both as a monotherapy and in combination with other cancer treatments such as chemotherapy and immunotherapy, which can be less effective in the acidic tumor microenvironment.
References
In-Depth Technical Guide: hCAIX-IN-8 and its Role in Combating Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor hypoxia, a common feature of solid malignancies, is a major driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the hypoxic response is human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is highly overexpressed in a variety of cancers and is largely absent in normal tissues. hCAIX plays a critical role in maintaining pH homeostasis in the tumor microenvironment, enabling cancer cells to thrive in acidic conditions. This technical guide provides a comprehensive overview of hCAIX-IN-8, a potent and selective inhibitor of hCAIX, and its potential as a therapeutic agent for targeting hypoxic tumors. We delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates.
The Role of hCAIX in Tumor Hypoxia and pH Regulation
Under hypoxic conditions, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts. To counteract this intracellular acidosis, which would otherwise be cytotoxic, cancer cells upregulate pH-regulating proteins, most notably hCAIX. The expression of hCAIX is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a master transcription factor of the hypoxic response.
hCAIX, with its extracellular catalytic domain, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, a condition that favors tumor cell survival, proliferation, and invasion.[1][2] The acidic extracellular milieu also promotes the breakdown of the extracellular matrix, facilitating metastasis, and can suppress the anti-tumor immune response.
This compound: A Selective Inhibitor of hCAIX
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of hCAIX. Its selectivity for hCAIX over other carbonic anhydrase isoforms is a critical attribute for minimizing off-target effects and potential toxicities.
Quantitative Data for this compound
The efficacy of this compound has been characterized by its inhibitory potency against various carbonic anhydrase isoforms. The following table summarizes the key quantitative data available for this compound.
| Parameter | hCAIX | hCAII | hCAVA |
| IC50 (nM) | 24 | 1990 | 1100 |
Table 1: Inhibitory Potency (IC50) of this compound against Human Carbonic Anhydrase Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for the tumor-associated hCAIX isoform over the ubiquitous cytosolic hCAII and mitochondrial hCAVA isoforms.
Experimental Protocols for Evaluating this compound
The following sections provide detailed methodologies for key experiments to assess the biological activity and therapeutic potential of this compound.
Carbonic Anhydrase IX Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the catalytic activity of hCAIX.
Principle: The assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl acetate) to a colored product (p-nitrophenol), which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CAIX protein
-
p-Nitrophenyl acetate (pNPA)
-
Tris buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.
-
Add 80 µL of Tris buffer to all wells.
-
Add 10 µL of a solution containing recombinant hCAIX protein to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes at room temperature.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay under Hypoxic Conditions
This assay evaluates the effect of this compound on the survival of cancer cells cultured in a low-oxygen environment.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line known to express hCAIX under hypoxia (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight under normoxic conditions (21% O2).
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated controls.
-
Place the plate in a hypoxia chamber for 48-72 hours. A parallel plate can be maintained under normoxic conditions for comparison.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This experiment assesses the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
hCAIX-expressing cancer cell line
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for hCAIX, proliferation markers, and apoptosis markers).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of this compound.
Signaling Pathways and Mechanisms of Action
The expression and activity of hCAIX are intricately linked to several key signaling pathways that drive tumor progression. This compound exerts its anti-tumor effects by disrupting these pathways.
HIF-1α-Mediated Upregulation of hCAIX
The primary driver of hCAIX expression is the HIF-1α transcription factor, which is stabilized under hypoxic conditions. The signaling cascade leading to hCAIX expression is a critical target for cancer therapy.
Caption: HIF-1α signaling pathway leading to hCAIX expression under hypoxia.
Downstream Effects of hCAIX Activity and Inhibition by this compound
hCAIX's role extends beyond pH regulation, influencing cell adhesion, migration, and invasion. It interacts with key adhesion molecules, thereby promoting a more aggressive and metastatic phenotype.
Caption: Downstream signaling effects of hCAIX and its inhibition by this compound.
By inhibiting hCAIX, this compound is expected to reverse these effects, leading to:
-
Increased extracellular pH: This can create a less favorable environment for tumor growth and may enhance the efficacy of certain chemotherapies.
-
Decreased intracellular pH: This can induce apoptosis in cancer cells.
-
Restoration of cell-cell adhesion: By preventing the disruption of the E-cadherin/β-catenin complex, this compound may reduce the invasive potential of cancer cells.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the targeted treatment of hypoxic tumors. Its high selectivity for hCAIX and its ability to disrupt the adaptive mechanisms of cancer cells to the hypoxic microenvironment make it a valuable candidate for further preclinical and clinical development. Future research should focus on comprehensive in vivo efficacy studies in various cancer models, investigation of its potential in combination with other anti-cancer therapies such as immunotherapy and radiation, and the identification of predictive biomarkers to select patients who are most likely to benefit from this compound treatment. This in-depth technical guide provides the foundational knowledge for researchers and drug developers to explore the full therapeutic potential of targeting hCAIX with this compound in the fight against cancer.
References
The Impact of hCAIX-IN-8 on Intracellular pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of carbonic anhydrase IX (CAIX) inhibition, exemplified by the inhibitor hCAIX-IN-8, on intracellular pH (pHi). The regulation of pHi is a critical factor in cancer cell survival, proliferation, and resistance to therapy, making CAIX a compelling target for novel anticancer agents. This document summarizes key quantitative data, details experimental methodologies for pHi measurement, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: CAIX and Intracellular pH Homeostasis in Cancer
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1] It plays a crucial role in maintaining the delicate pH balance within cancer cells.[1] By catalyzing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), CAIX facilitates the extrusion of acid from the cell.[1][2] This process contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular environment, which is favorable for cancer cell survival and proliferation.[3]
Inhibition of CAIX disrupts this pH-regulating mechanism. By blocking the enzymatic activity of CAIX, inhibitors like this compound prevent the efficient removal of intracellular protons. This leads to an accumulation of acid within the cancer cell, resulting in a decrease in intracellular pH (intracellular acidification).[4] This disruption of pH homeostasis can trigger downstream events such as the induction of apoptosis.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative effects of CAIX inhibitors on intracellular pH as reported in the scientific literature. Due to the specificity of "this compound" not being widely documented, data from structurally and functionally similar sulfonamide-based CAIX inhibitors, such as SLC-0111 and a compound referred to as "compound E," are presented as representative examples.
| CAIX Inhibitor | Cell Line | Experimental Conditions | Concentration | Observed Effect on Intracellular pH (pHi) | Reference |
| Compound E (sulfonamide) | HeLa (cervical cancer) | Normoxia | 25 µM and higher (dose-dependent) | Significant decrease | [4] |
| SLC-0111 | Melanoma, Breast, and Colon Cancer Cells | Normoxia | Micromolar concentrations | Speculated to cause an increase in pHi, potentiating chemotherapy | [1] |
Note: There is a discrepancy in the literature regarding the effect of SLC-0111 on pHi, with one study suggesting an increase. However, the predominant understanding of the mechanism of CAIX inhibition points towards a decrease in pHi.
Signaling Pathways and Mechanisms
The inhibition of CAIX by this compound directly impacts the pH regulatory machinery of cancer cells. The following diagram illustrates the signaling pathway involved.
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Carbonic Anhydrase IX Inhibition in Reversing Epithelial-to-Mesenchymal Transition: A Technical Overview of SLC-0111 (hCAIX-IN-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carbonic anhydrase IX (CAIX) inhibitor SLC-0111, a compound closely related or identical to hCAIX-IN-8, and its significant role in the modulation of the epithelial-to-mesenchymal transition (EMT). EMT is a critical process in cancer progression, contributing to metastasis, drug resistance, and the acquisition of stem-cell-like characteristics. The inhibition of CAIX by SLC-0111 presents a promising therapeutic strategy to counteract these malignant phenotypes.
Core Concepts: CAIX and the Epithelial-to-Mesenchymal Transition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous solid tumors and is a key regulator of tumor pH.[1] Under hypoxic conditions, often found in the tumor microenvironment, CAIX is induced by hypoxia-inducible factor 1-alpha (HIF-1α).[2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, leading to an alkaline intracellular pH and an acidic extracellular environment.[3][4] This acidic microenvironment facilitates tumor cell invasion, migration, and resistance to therapies.[1][5]
The epithelial-to-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype with increased motility and invasiveness.[6][7] This transition is orchestrated by a complex network of signaling pathways and transcription factors, including Snail, Twist, and ZEB1/2.[6][8] A hallmark of EMT is the downregulation of E-cadherin, an epithelial marker, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[8][9]
SLC-0111 (this compound): A Potent CAIX Inhibitor
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of CAIX.[2][10] It has been investigated in preclinical and clinical studies for its anti-cancer properties.[2][10] A significant aspect of its mechanism of action is its ability to interfere with the pro-tumorigenic effects mediated by CAIX, including the promotion of EMT.
Quantitative Data on the Effects of SLC-0111 on EMT and Related Processes
The following tables summarize the key quantitative findings from studies investigating the impact of SLC-0111 on cancer cells, with a focus on EMT-related parameters.
| Cell Line(s) | Treatment | Concentration | Effect on EMT Markers | Quantitative Change | Reference |
| A375-M6 Melanoma | Conditioned medium from MSCs treated with SLC-0111 | Not Specified | N-cadherin | Reduction in expression | [11] |
| A375-M6 Melanoma | Conditioned medium from MSCs treated with SLC-0111 | Not Specified | E-cadherin | Increase in expression | [11] |
| Hepatoblastoma (HUH6, HB-295, HB-303) | SLC-0111 | 100 µM | Not directly assessed | Significant reduction in cell migration | [10] |
| Cell Line(s) | Assay | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| Hepatoblastoma (HUH6, HB-295, HB-303) | Wound Healing Assay | SLC-0111 | 100 µM | Inhibition of wound closure | Significant reduction after 20 hours | [10] |
| A375-M6 Melanoma | Matrigel Invasion Assay | Conditioned medium from MSCs treated with SLC-0111 | Not Specified | Reduced invasion | Abrogation of MSC-induced invasion | [11] |
| MDA-MB-231 LM2-4 Breast Cancer | Matrigel Invasion Assay | U-104 (another CAIX inhibitor) | Not Specified | Inhibition of invasion | Significant inhibition | [12] |
Signaling Pathways Modulated by CAIX Inhibition
The inhibition of CAIX by SLC-0111 impacts several signaling pathways that are crucial for the induction and maintenance of EMT.
Reversal of Mesenchymal Stem Cell (MSC)-Induced EMT
Mesenchymal stem cells within the tumor microenvironment can promote cancer progression and EMT.[11][13][14] SLC-0111 has been shown to abrogate the pro-EMT effects of MSCs on melanoma cells.[11] This involves the modulation of cadherin expression, a key event in EMT.
Caption: Inhibition of MSC-induced EMT in melanoma cells by SLC-0111.
Involvement of the mTOR Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[3] In the context of vemurafenib resistance in melanoma, SLC-0111 has been shown to revert MSC-elicited resistance by inhibiting the mTOR pathway.[11]
Caption: SLC-0111 reverts vemurafenib resistance via mTOR pathway inhibition.
Regulation of Cell Migration and Motility
CAIX expression is strongly correlated with increased cell motility and invasion.[12][15] Inhibition of CAIX with SLC-0111 significantly reduces the migratory capacity of cancer cells.[10] This is, in part, due to the role of CAIX in regulating the extracellular pH, which influences the activity of proteases like matrix metalloproteinases (MMPs) that are essential for invasion.[16][17]
Caption: SLC-0111 inhibits cell migration by targeting CAIX activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the effects of SLC-0111 on EMT.
Western Blot Analysis for EMT Markers
Objective: To determine the protein expression levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers.
Methodology:
-
Cell Lysis: Treat cancer cells with SLC-0111 or control vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of SLC-0111 on cancer cell migration.
Methodology:
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow to confluency.
-
Wound Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and add fresh media containing SLC-0111 or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in closure in the SLC-0111-treated group compared to the control indicates an inhibition of cell migration.
Matrigel Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of SLC-0111 on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Suspend cancer cells in serum-free medium containing SLC-0111 or a vehicle control and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Staining and Counting: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a crystal violet solution.
-
Analysis: Count the number of stained, invaded cells in several random fields under a microscope. A reduction in the number of invaded cells in the SLC-0111-treated group compared to the control indicates an inhibition of invasion.
Conclusion
The inhibition of carbonic anhydrase IX by SLC-0111 (this compound) represents a compelling strategy to counteract the epithelial-to-mesenchymal transition, a key driver of cancer progression and metastasis. By disrupting the tumor's pH regulation and interfering with critical signaling pathways, SLC-0111 can revert the mesenchymal phenotype, reduce cell motility and invasion, and potentially overcome drug resistance. The data and experimental frameworks presented in this guide underscore the therapeutic potential of targeting CAIX and provide a foundation for further research and development in this area.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epithelial-Mesenchymal Transition Markers in HCV-Associated Hepatocellular Carcinoma: A Multivariate Follow Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 11. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of hCAIX-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of hCAIX-IN-8, a potent inhibitor of human carbonic anhydrase IX (hCA IX). The following sections detail its inhibitory activity against key carbonic anhydrase isoforms, the experimental methodologies used for its characterization, and a visual representation of its targeted signaling pathway and the experimental workflow.
Selectivity Profile of this compound
This compound, also identified as compound 7i in its discovery publication, demonstrates significant selectivity for the tumor-associated carbonic anhydrase IX over other isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activities, expressed as IC50 values, are summarized in the table below.
| Carbonic Anhydrase Isoform | IC50 (µM) |
| hCA IX | 0.024 |
| hCA II | 1.99 |
| hCA VA | 1.10 |
Data sourced from commercially available datasets and corroborated by primary literature.
The data clearly indicates that this compound is approximately 83 times more selective for hCA IX over hCA II and about 46 times more selective for hCA IX compared to hCA VA. This profile suggests a promising candidate for targeted cancer therapies where hCA IX is overexpressed.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a stopped-flow CO₂ hydrase assay. This method is a well-established technique for measuring the catalytic activity of carbonic anhydrases.
a) Principle of the Assay:
The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The release of the proton causes a change in the pH of the assay solution, which is monitored by a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this rate.
b) Reagents and Buffers:
-
Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA VA, and hCA IX).
-
Substrate: Carbon dioxide (CO₂) solution.
-
Buffer: Tris-HCl buffer (pH 7.4).
-
pH Indicator: Phenol red.
-
Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Standard Inhibitor: Acetazolamide (AZA) for comparison.
c) Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
d) Assay Procedure:
-
Enzyme Preparation: A solution of the specific carbonic anhydrase isoform is prepared in the Tris-HCl buffer.
-
Inhibitor Incubation: The enzyme solution is incubated with varying concentrations of this compound (or the standard inhibitor, acetazolamide) for a defined period at a specific temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing the pH indicator in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is calculated from the linear phase of the kinetic trace.
-
Data Analysis: The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Logic and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Logical diagram of this compound's selective inhibition.
Caption: Experimental workflow for determining inhibitory activity.
An In-depth Technical Guide to the Preliminary In Vitro Evaluation of Novel Human Carbonic Anhydrase IX (hCAIX) Inhibitors
Disclaimer: As of the latest literature review, the specific compound "hCAIX-IN-8" has not been identified in publicly available scientific databases. Therefore, this guide provides a comprehensive overview of the typical preliminary in vitro studies conducted on novel small molecule inhibitors of human Carbonic Anhydrase IX (hCAIX), a well-established therapeutic target in oncology. The data and protocols presented herein are representative of the field and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Carbonic Anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. hCAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in acidic conditions, thereby contributing to tumor progression and metastasis. These characteristics make hCAIX an attractive target for the development of novel anticancer therapies. This guide outlines the core in vitro assays and data analysis required for the initial characterization of new hCAIX inhibitors.
Data Presentation: Quantitative Analysis of hCAIX Inhibitors
The initial evaluation of a potential hCAIX inhibitor involves quantifying its potency and selectivity. This is typically achieved by determining the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) against hCAIX and other CA isoforms to assess selectivity. The following table summarizes representative data for a selection of well-characterized small molecule hCAIX inhibitors.
| Compound Class | Inhibitor Example | hCAIX Kᵢ (nM) | hCAII Kᵢ (nM) | Selectivity (hCAII/hCAIX) | Reference |
| Sulfonamides | Acetazolamide | 25 | 12 | 0.48 | [1] |
| Ureido-sulfonamide (SLC-0111) | 45 | 15,000 | 333 | [2] | |
| 4-(Pyrazolyl)benzenesulfonamide (SH7s) | 15.9 | - | - | [1] | |
| Sulfamates | Ureido-sulfamate | Sub-nanomolar to low nanomolar | - | Selective | [1] |
| Coumarins | - | Micromolar range | - | - | [2] |
| Novel Compounds | ZINC database hits | 850 - 1580 | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key in vitro assays used to characterize hCAIX inhibitors.
hCAIX Enzyme Activity Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme's ability to catalyze the hydration of CO₂ to bicarbonate and a proton, a reaction that leads to a pH change monitored by a pH indicator.
a. Materials and Reagents:
-
Recombinant human CAIX (catalytic domain)
-
Stopped-flow spectrophotometer
-
CO₂-saturated water (prepared by bubbling pure CO₂ gas into ice-cold deionized water)
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., 100 µM phenol red)[4]
-
Test inhibitor and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
Cuvettes with anti-fog treatment[4]
b. Protocol:
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 4°C or 25°C).
-
Prepare a series of dilutions of the test inhibitor in DMSO.
-
In the reaction syringe, prepare the enzyme solution by diluting recombinant hCAIX in the reaction buffer to the final desired concentration.
-
In the substrate syringe, use CO₂-saturated water.
-
For the inhibition assay, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before the reaction.[5]
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 570 nm for phenol red) as the pH decreases due to proton production.[4]
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic).
-
To determine the Kᵢ, the assay is performed at various substrate (CO₂) concentrations, and the data are analyzed using the Michaelis-Menten equation and a suitable inhibition model (e.g., competitive, non-competitive).
Cell-Based Proliferation Assay
This assay assesses the effect of hCAIX inhibition on the growth of cancer cells that endogenously express the target.
a. Materials and Reagents:
-
Cancer cell line with high hCAIX expression (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
b. Protocol:
-
Seed the hCAIX-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours) under standard or hypoxic conditions (e.g., 1% O₂).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the inhibitor concentration.
In Vitro Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of hCAIX inhibitors on the migratory capacity of cancer cells, a key process in metastasis.
a. Materials and Reagents:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates[6]
-
hCAIX-expressing cancer cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test inhibitor
-
Cotton swabs
-
Fixation solution (e.g., 100% methanol)[6]
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[6]
-
Microscope
b. Protocol:
-
Culture the cells to 70-80% confluency.[6]
-
Harvest the cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10⁵ cells/mL).
-
Add the medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts, including different concentrations of the test inhibitor or a vehicle control.
-
Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours) at 37°C in a CO₂ incubator.[7]
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[7]
-
Fix the migrated cells on the lower surface of the membrane with methanol for approximately 10 minutes.
-
Stain the fixed cells with Crystal Violet for 5-10 minutes and then wash with water.[8]
-
Allow the membrane to dry.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Quantify the results and compare the migratory potential of cells treated with the inhibitor to the control.
Mandatory Visualizations
Diagrams created using the Graphviz DOT language are provided below to illustrate key concepts and workflows.
Caption: hCAIX signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for hCAIX enzyme inhibition assay.
Caption: Experimental workflow for the Transwell cell migration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 6. corning.com [corning.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Target Validation of hCAIX-IN-8 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, primarily as a consequence of the hypoxic tumor microenvironment. Its expression is strongly correlated with poor prognosis, tumor progression, and metastasis. CAIX plays a crucial role in regulating intra- and extracellular pH, thereby facilitating cancer cell survival and proliferation in acidic conditions. These characteristics establish CAIX as a compelling target for anticancer therapy. This technical guide details the target validation of hCAIX-IN-8, a potent and selective small molecule inhibitor of human Carbonic Anhydrase IX (hCAIX), in cancer cells. Due to the limited availability of public data specifically for this compound, this guide leverages data from well-characterized, analogous sulfonamide-based CAIX inhibitors to illustrate the validation process. This document provides a comprehensive overview of the preclinical evidence supporting CAIX inhibition, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Carbonic Anhydrase IX as a Cancer Target
Carbonic Anhydrase IX (CAIX) is a member of the carbonic anhydrase family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Unlike other CA isoforms, CAIX expression in normal tissues is highly restricted, but it is significantly upregulated in many cancer types in response to hypoxia via the HIF-1α pathway.[1][3]
The catalytic activity of CAIX at the cell surface contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH, a state that promotes tumor invasion, metastasis, and resistance to therapy.[1][2] Genetic silencing of CAIX has been shown to reduce primary tumor growth and metastasis in preclinical models, providing strong evidence for its role in cancer progression.[1][2] Therefore, pharmacological inhibition of CAIX represents a promising therapeutic strategy.
This compound and the Rationale for CAIX Inhibition
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of human Carbonic Anhydrase IX. While specific quantitative data for this compound is not extensively available in the public domain, it belongs to the class of sulfonamide inhibitors that have been widely studied. These inhibitors function by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic function. The therapeutic rationale for using a CAIX inhibitor like this compound is to disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of cell proliferation, survival, and invasion.
Quantitative Data on CAIX Inhibitors
The following tables summarize the inhibitory activity of representative small molecule CAIX inhibitors against CAIX and other CA isoforms, as well as their effects on cancer cell lines. This data is presented to exemplify the expected potency and selectivity profile for a compound like this compound.
Table 1: In Vitro Enzymatic Inhibition of Representative CAIX Inhibitors
| Compound | Target CA Isoform | Ki (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II | Reference |
| Acetazolamide | hCA I | 250 | - | - | [4] |
| hCA II | 12 | - | - | [4] | |
| hCA IX | 25 | 10 | 0.48 | [5] | |
| SLC-0111 | hCA I | >10000 | - | - | [6] |
| hCA II | >10000 | - | - | [6] | |
| hCA IX | 45 | >222 | >222 | [7] | |
| hCA XII | 4.5 | >2222 | >2222 | [7] | |
| S4 | hCA IX | 7 | - | - | [7] |
| hCA XII | 2 | - | - | [7] |
Note: Ki values represent the inhibition constant, with lower values indicating higher potency. Selectivity is calculated as the ratio of Ki values (Ki of off-target / Ki of target).
Table 2: In Vitro Anti-proliferative Activity of Representative CAIX Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Condition | Reference |
| SLC-0111 | A375-M6 | Melanoma | >100 (single agent) | Normoxia | [8] |
| MCF7 | Breast Cancer | >100 (single agent) | Normoxia | [8] | |
| HCT116 | Colorectal Cancer | >100 (single agent) | Normoxia | [8] | |
| H-4i | HT-29 | Colorectal Cancer | Low (specific value not provided) | - | [9] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. The high IC50 values for SLC-0111 as a single agent under normoxia are expected, as the therapeutic benefit is often observed in combination with chemotherapy or under hypoxic conditions.[8][10]
Experimental Protocols for Target Validation
Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration)
This assay directly measures the enzymatic activity of CAIX and its inhibition.
Principle: The stopped-flow spectrophotometry method measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The assay is performed by rapidly mixing a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator in the presence or absence of the inhibitor.
Protocol:
-
Reagents:
-
Purified recombinant human CAIX catalytic domain.
-
HEPES or Tris buffer (pH 7.5).
-
CO₂-saturated water.
-
pH indicator (e.g., p-nitrophenol).
-
This compound or other test inhibitors dissolved in DMSO.
-
Reference inhibitor (e.g., Acetazolamide).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and the reference inhibitor.
-
Equilibrate the buffer, enzyme, and inhibitor solutions to the desired temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the CO₂ solution with the enzyme/inhibitor solution.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction from the slope of the absorbance curve.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
-
Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of the inhibitor on cancer cell proliferation and survival.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The CCK-8 assay is a similar colorimetric assay that uses a water-soluble tetrazolium salt.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines known to express CAIX (e.g., HT-29, MDA-MB-231) in appropriate media.
-
Induce CAIX expression by culturing cells under hypoxic conditions (e.g., 1% O₂) for 24-48 hours prior to the experiment.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a control vehicle (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) under normoxic or hypoxic conditions.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for CAIX Expression and Signaling Pathways
This technique is used to confirm CAIX expression in the selected cancer cell lines and to investigate the downstream effects of CAIX inhibition.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture of proteins separated by gel electrophoresis.
Protocol:
-
Protein Extraction:
-
Lyse cells cultured under normoxic and hypoxic conditions to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CAIX (e.g., M75 monoclonal antibody).[11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[12]
-
Mandatory Visualizations
Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: Hypoxia-induced CAIX expression and its role in pH regulation.
Experimental Workflow for In Vitro Validation of this compound
Caption: Workflow for the in vitro validation of a CAIX inhibitor.
Mechanism of Action of Sulfonamide-based CAIX Inhibitors
Caption: Binding of a sulfonamide inhibitor to the CAIX active site.
In Vivo Target Validation
Preclinical in vivo studies are essential to validate the therapeutic potential of a CAIX inhibitor.
Experimental Design for a Xenograft Tumor Model:
-
Cell Line and Animal Model:
-
Use a cancer cell line with confirmed high CAIX expression (e.g., HT-29) to establish subcutaneous or orthotopic xenografts in immunocompromised mice (e.g., nude or SCID mice).
-
-
Treatment Groups:
-
Vehicle control.
-
This compound monotherapy.
-
Standard-of-care chemotherapy or radiotherapy.
-
Combination of this compound and standard-of-care therapy.
-
-
Dosing and Administration:
-
Determine the optimal dose and schedule for this compound based on preliminary pharmacokinetic and toxicity studies. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Endpoints:
-
Monitor tumor growth over time by caliper measurements.
-
At the end of the study, harvest tumors for weight measurement and further analysis.
-
Assess metastasis to distant organs (e.g., lungs, liver).
-
-
Pharmacodynamic and Biomarker Analysis:
-
Analyze tumor tissues for CAIX expression (immunohistochemistry or Western blot) to confirm target engagement.
-
Measure intratumoral pH using specialized probes.
-
Assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
-
Conclusion
The validation of Carbonic Anhydrase IX as a therapeutic target in cancer is supported by a substantial body of preclinical evidence. Small molecule inhibitors, such as the sulfonamide class to which this compound belongs, have demonstrated the potential to inhibit tumor growth and metastasis, particularly in the context of the hypoxic tumor microenvironment. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation and validation of this compound and other selective CAIX inhibitors. Successful target validation through these in vitro and in vivo studies is a critical step in the development of novel and effective cancer therapies targeting tumor metabolism and the hypoxic niche.
References
- 1. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role and Inhibition of Carbonic Anhydrase IX: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "hCAIX-IN-8" specified in the topic query does not correspond to a publicly documented or indexed chemical entity in scientific literature. Searches for this identifier were confounded by an unrelated financial instrument. This guide will therefore focus on a well-characterized, clinically relevant, and structurally representative inhibitor of Carbonic Anhydrase IX (CAIX), SLC-0111 , to illustrate the core principles of CAIX inhibition, selectivity, and experimental evaluation.
Executive Summary
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is a key regulator of pH in the hypoxic tumor microenvironment. Its activity promotes cancer cell survival, proliferation, and metastasis, making it a high-priority target for anticancer drug development. This document provides a technical overview of CAIX, its interaction with various carbonic anhydrase isoforms, and the methodologies used to evaluate its inhibitors, using the potent and selective inhibitor SLC-0111 as a primary exemplar. Detailed experimental protocols, quantitative inhibition data, and diagrams of key biological pathways and workflows are provided to serve as a comprehensive resource for professionals in the field.
Introduction to Carbonic Anhydrase IX (CAIX)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Among the 15 known human isoforms, CAIX is unique due to its strong induction by hypoxia via the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and its restricted expression in normal tissues.[1]
In the context of a tumor, rapidly proliferating cancer cells outgrow their blood supply, leading to a low-oxygen (hypoxic) and acidic microenvironment. CAIX, with its extracellular-facing active site, plays a crucial role in pH regulation by converting tumor-generated CO₂ into protons and bicarbonate ions.[2] This enzymatic activity contributes to the maintenance of a stable intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular space (pHe).[1] An acidic tumor microenvironment is known to promote tumor invasion, metastasis, and resistance to both chemotherapy and immunotherapy.[2] These factors establish CAIX as a highly attractive therapeutic target in oncology.
Inhibitor Selectivity Profile: SLC-0111
The development of CAIX inhibitors requires a high degree of selectivity to avoid off-target effects, as other CA isoforms, such as the ubiquitous hCA I and hCA II, are critical for normal physiological functions. SLC-0111 is a ureido-substituted benzenesulfonamide that has demonstrated high potency and selectivity for the tumor-associated isoforms CAIX and CAXII over the cytosolic isoforms hCA I and hCA II.[1] It is one of the first CAIX inhibitors to enter clinical trials.[3][4][5]
Data Presentation: Inhibitor Constant (Kᵢ) of SLC-0111
The inhibitory potency of a compound is quantified by its inhibitor constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its Kᵢ values across different enzyme isoforms.
| Inhibitor | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| SLC-0111 | >10,000 | >10,000 | 4.5 - 48 | 45.1 - 96 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Note: Data for SLC-0111 and the non-selective inhibitor Acetazolamide (AAZ) are compiled from multiple literature sources. The range of reported Kᵢ values for SLC-0111 against hCA IX reflects inter-assay variability.[6][7]
As shown in the table, SLC-0111 is a potent inhibitor of the tumor-associated isoforms CAIX and CAXII, with Kᵢ values in the low nanomolar range. Crucially, it shows significantly weaker inhibition of the off-target isoforms hCA I and hCA II, demonstrating a favorable selectivity profile for a therapeutic candidate.
Experimental Protocols
The determination of inhibitor potency and selectivity is typically achieved through enzyme inhibition assays. The gold standard for measuring the catalytic activity of carbonic anhydrases is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the associated change in pH over a very short time scale.
Principle: The assay involves the rapid mixing of two solutions in a stopped-flow instrument. The first solution contains the purified carbonic anhydrase enzyme and a pH indicator in a buffer of a specific pH. The second solution is a CO₂-saturated aqueous solution. Upon mixing, the enzyme catalyzes the hydration of CO₂, leading to the production of protons and a rapid drop in pH. This pH change is monitored spectrophotometrically by measuring the absorbance of the pH indicator. The initial rate of the reaction is determined from the slope of the absorbance change over time. By performing the assay with varying concentrations of an inhibitor, the inhibitor constant (Kᵢ) can be calculated.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme Solution: A stock solution of the recombinant human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., 20 mM TRIS, pH 8.3). The final concentration used in the assay is typically in the nanomolar range.
-
Inhibitor Stock Solution: The inhibitor (e.g., SLC-0111) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then made to achieve the desired final concentrations for the assay.
-
Buffer/Indicator Solution (Syringe A): Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3) containing a pH indicator (e.g., 100 µM Phenol Red).[8]
-
CO₂ Solution (Syringe B): Prepare a CO₂-saturated solution by bubbling pure CO₂ gas into chilled, deionized water until saturation is reached (typically for at least 30 minutes).[8] This solution should be kept on ice to maintain CO₂ saturation.
-
-
Instrumentation Setup:
-
A stopped-flow spectrophotometer is used. The instrument is set to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 570 nm for Phenol Red).[8]
-
The temperature of the sample handling unit is controlled, typically at 25°C.
-
-
Assay Procedure:
-
To measure the inhibited reaction, the enzyme and a specific concentration of the inhibitor are pre-incubated for a defined period (e.g., 15 minutes) to allow for binding to occur.
-
The enzyme-inhibitor mixture is then added to Syringe A (Buffer/Indicator Solution). Syringe B is filled with the CO₂-saturated water.
-
The instrument rapidly injects and mixes equal volumes of the solutions from Syringe A and Syringe B into the observation cell.
-
The change in absorbance is recorded over time (milliseconds to seconds).
-
-
Data Analysis:
-
The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance curve.
-
The assay is repeated for a range of inhibitor concentrations.
-
The inhibitor constant (Kᵢ) is determined by fitting the data of reaction rates versus inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
-
Visualizations: Pathways and Workflows
Signaling Pathway of CAIX in the Tumor Microenvironment
The following diagram illustrates the central role of CAIX in the hypoxic tumor microenvironment, a pathway that is targeted by inhibitors like SLC-0111.
Caption: Role of CAIX in pH regulation and tumor progression.
General Workflow for CAIX Inhibitor Evaluation
This diagram outlines a typical experimental workflow for the screening and characterization of novel CAIX inhibitors.
Caption: Workflow for CAIX inhibitor discovery and validation.
Conclusion
The inhibition of carbonic anhydrase IX represents a promising strategy for the treatment of solid tumors by targeting the unique metabolic adaptations of cancer cells to the hypoxic microenvironment. The development of potent and selective inhibitors, exemplified by SLC-0111, is crucial for therapeutic efficacy while minimizing off-target side effects. The methodologies outlined in this guide, particularly the stopped-flow CO₂ hydration assay, are fundamental to the characterization and advancement of new clinical candidates. As research progresses, a deeper understanding of the interplay between CAIX and other cellular pathways will continue to fuel the development of next-generation anticancer therapies.
References
- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Initial Characterization of hCAIX-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial characterization of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). The information presented herein is compiled from publicly available data and is intended to serve as a foundational resource for researchers in oncology and drug discovery.
Core Compound Data
This compound, also identified as compound 7i in its primary publication, is a ferulic acid-based small molecule inhibitor of the tumor-associated enzyme carbonic anhydrase IX[1][2].
| Identifier | Value |
| Compound Name | This compound (also known as compound 7i) |
| CAS Number | 2414633-40-0 |
| Molecular Formula | C₁₉H₁₆N₄O₆ |
| Molecular Weight | 396.35 g/mol |
Quantitative Data Summary
The inhibitory activity of this compound against various carbonic anhydrase isoforms and its anti-proliferative effects on cancer cell lines are summarized below.
Table 1: In Vitro Enzymatic Inhibition
| Target Isoform | IC₅₀ (µM) | Selectivity Index (CAII/CAIX) | Selectivity Index (CAVA/CAIX) |
| hCAIX | 0.024 | - | - |
| hCAII | 1.99 | 82.9 | - |
| hCAVA | 1.10 | - | 45.8 |
Data sourced from publicly available information referencing Aneja B, et al. Bioorg Med Chem. 2020 May 1;28(9):115424.
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Colon Carcinoma | 8.44 |
| HepG2 | Hepatocellular Carcinoma | 11.22 |
Data sourced from publicly available information referencing Aneja B, et al. Bioorg Med Chem. 2020 May 1;28(9):115424.
Mechanism of Action and Cellular Effects
This compound exerts its anti-cancer effects through the selective inhibition of carbonic anhydrase IX, a key enzyme involved in pH regulation in the tumor microenvironment. Inhibition of hCAIX leads to a disruption of the cancer cell's ability to maintain a favorable intracellular pH for survival and proliferation, particularly under hypoxic conditions. This disruption of pH homeostasis is believed to trigger downstream cellular events.
The primary cellular effects observed upon treatment with this compound include:
-
Induction of Apoptosis: The inhibitor has been shown to induce programmed cell death in cancer cells.
-
Inhibition of Cell Migration: this compound limits the migratory potential of cancer cells.
-
Decreased Epithelial to Mesenchymal Transition (EMT): The compound has been noted to decrease the transition of cancer cells to a more migratory and invasive mesenchymal phenotype.
Signaling Pathways
The inhibition of hCAIX by this compound initiates a cascade of events that culminate in apoptosis and reduced cell migration. A proposed signaling pathway is illustrated below.
Experimental Protocols
Disclaimer: The following experimental protocols are generalized representations of standard laboratory procedures. The specific, detailed methodologies used for the initial characterization of this compound are detailed in the primary publication (Aneja B, et al. Bioorg Med Chem. 2020 May 1;28(9):115424) and may differ from the procedures outlined below.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
-
Reagents and Materials:
-
Purified human carbonic anhydrase isoforms (hCAIX, hCAII, CAVA)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
This compound and control inhibitors
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (NPA) to all wells.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 400 nm) over time. The hydrolysis of NPA by carbonic anhydrase produces 4-nitrophenol, which is colored.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Reagents and Materials:
-
HT-29 and HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HT-29, HepG2)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture cells in the presence of this compound at a concentration known to induce cell death for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
6-well or 12-well cell culture plates
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera
-
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to determine the effect of the inhibitor on cell migration.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel enzyme inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols for hCAIX-IN-8 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous types of solid tumors and is often associated with hypoxia and poor prognosis.[1][2][3] CAIX plays a crucial role in regulating intracellular and extracellular pH, which facilitates tumor cell survival, proliferation, and metastasis.[2][4] As a result, CAIX has emerged as a promising therapeutic target for cancer treatment.[3][4] hCAIX-IN-8 is a novel small molecule inhibitor designed to target human Carbonic Anhydrase IX. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using common in vitro assays.
Principle of Cell Viability Assays
Cell viability assays are essential for determining the cytotoxic or cytostatic effects of chemical compounds. The protocols described below are based on three common methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The intensity of the purple color is directly proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[6][7][8] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[6][7][9]
-
CCK-8 Assay: This colorimetric assay utilizes a highly water-soluble tetrazolium salt, WST-8.[10][11][12] In the presence of electron carriers, WST-8 is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye.[10][11][12] The amount of formazan is directly proportional to the number of viable cells.[10]
Experimental Protocols
General Guidelines
-
Use a sterile technique for all cell culture procedures.
-
Perform all experiments in at least triplicate to ensure reproducibility.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Medium only (no cells) to measure background absorbance/luminescence.[7][13]
-
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count cells with >90% viability as determined by Trypan Blue exclusion.[14]
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Compound Treatment:
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[7][13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
Protocol 3: CCK-8 Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
Data Presentation
The quantitative data from the cell viability assays should be summarized in a clear and structured table to facilitate comparison. The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, should also be calculated.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (CellTiter-Glo®) | % Cell Viability (CCK-8 Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 95.3 ± 4.9 | 98.1 ± 5.5 | 96.5 ± 5.8 |
| 1 | 82.1 ± 6.3 | 85.4 ± 6.1 | 84.2 ± 6.4 |
| 10 | 51.6 ± 5.8 | 48.9 ± 5.2 | 50.3 ± 5.5 |
| 50 | 23.4 ± 4.1 | 20.7 ± 3.9 | 22.1 ± 4.3 |
| 100 | 10.2 ± 2.5 | 8.9 ± 2.1 | 9.5 ± 2.3 |
| IC50 (µM) | ~10 | ~10 | ~10 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway
Caption: this compound inhibits CAIX, impacting downstream signaling pathways.
Experimental Workflow
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. apexbt.com [apexbt.com]
- 11. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. scribd.com [scribd.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for hCAIX-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (CAIX), in a variety of cell culture-based assays. The protocols outlined below are designed to assist researchers in investigating the anti-proliferative, anti-metastatic, and pro-apoptotic effects of this compound.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is often associated with hypoxic conditions. Its role in maintaining pH homeostasis in the acidic tumor microenvironment is crucial for cancer cell survival, proliferation, and metastasis. This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of CAIX, thereby disrupting these vital cellular processes in cancer cells. This document provides detailed protocols for evaluating the efficacy of this compound in vitro.
Mechanism of Action
This compound selectively inhibits the catalytic activity of human CAIX. This inhibition disrupts the enzyme's ability to hydrate carbon dioxide to bicarbonate and protons, leading to an increase in intracellular acidity and a decrease in the extracellular pH. This disruption of pH homeostasis can trigger a cascade of cellular events, including the induction of apoptosis and the inhibition of signaling pathways that promote cell proliferation and migration, such as the epithelial-to-mesenchymal transition (EMT).
Signaling Pathway of CAIX Inhibition by this compound
Application Notes and Protocols for hCAIX-IN-8 (SLC-0111) in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
hCAIX-IN-8, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many types of solid tumors and associated with tumor progression and resistance to therapy.[1][2] Inhibition of CAIX by SLC-0111 disrupts pH regulation in cancer cells, leading to increased intracellular acidosis and subsequent induction of apoptosis.[1][3] These application notes provide a comprehensive overview of the effective concentrations of SLC-0111 for inducing apoptosis, detailed experimental protocols, and insights into the underlying signaling pathways.
Data Presentation: Effective Concentrations of this compound (SLC-0111) for Apoptosis Induction
The effective concentration of SLC-0111 for inducing apoptosis varies depending on the cancer cell type and experimental conditions (e.g., normoxia vs. hypoxia, standalone treatment vs. combination therapy). The following tables summarize the quantitative data from various studies.
Table 1: SLC-0111 as a Single Agent in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Observed Effect on Apoptosis/Cell Viability | Reference |
| A375-M6 | Melanoma | 100 | 96 h | No significant effect on viability when used alone.[4] | [4] |
| MCF7 | Breast Cancer | 100 | Not specified | Selectively induces apoptosis in cells exposed to extracellular acidosis.[4] | [4] |
| HCT116 | Colorectal Cancer | 100 | 24 h | No significant effect on viability when used alone.[4] | [4] |
| HeLa | Cervical Cancer | 10, 25, 50 | Not specified | Dose-dependent increase in cleavage of caspases 3, 8, and 9. 25 µM was most effective.[1][5] | [1][5] |
| HUH6 | Hepatoblastoma | 125, 175 | Not specified | Significantly decreased cell viability in spheroids.[6] | [6] |
| HB-295 | Hepatoblastoma | 75-175 (normoxia), 100-175 (hypoxia) | Not specified | Significant reduction in cell viability.[6] | [6] |
| HB-303 | Hepatoblastoma | 125-175 | Not specified | Decreased cell viability.[6] | [6] |
| GBM PDX cells | Glioblastoma | 50 | At least 5 days | Increased cell death in combination with temozolomide.[7] | [7] |
Table 2: SLC-0111 in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | SLC-0111 Concentration (µM) | Combination Agent & Concentration | Incubation Time | Observed Effect on Apoptosis | Reference |
| A375-M6 | Melanoma | 100 | Dacarbazine (50 µM) | 96 h | Significant increase in late apoptosis and necrosis.[4] | [4] |
| A375-M6 | Melanoma | 100 | Temozolomide (170 µM) | 72 h | Significant increase in late apoptosis and necrosis.[4] | [4] |
| MCF7 | Breast Cancer | 100 | Doxorubicin (90 nM) | 48 h | Significant increase in late apoptosis.[4] | [4] |
| HCT116 | Colorectal Cancer | 100 | 5-Fluorouracil (100 µM) | 24 h | Significant increase in apoptosis.[4] | [4] |
| HNSCC cells | Head and Neck Squamous Carcinoma | Not specified | Cisplatin | Not specified | Induced apoptosis.[2] | [2] |
| GBM xenografts | Glioblastoma | 100 mg/kg (in vivo) | Temozolomide | Not specified | Significantly regressed tumors and extended survival.[7] | [7] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for detecting apoptosis by flow cytometry.[8][9][10]
Materials:
-
This compound (SLC-0111)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of SLC-0111 (and/or combination agent) for the indicated time. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the supernatant and the detached cells.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. .
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[9]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the levels of cleaved caspases and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[1][5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (SLC-0111) Induced Apoptosis
SLC-0111 induces apoptosis primarily through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by disrupting intracellular pH.[1][3] This leads to cellular stress and activation of downstream apoptotic signaling.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
Caption: Experimental workflow for apoptosis assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 7. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Carbonic Anhydrase IX (CAIX) Inhibitor in Cell Migration Assays
These application notes provide a detailed protocol for utilizing a representative carbonic anhydrase IX (CAIX) inhibitor, referred to here as hCAIX-IN-8, to assess its impact on cancer cell migration. The protocols are intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting CAIX in cancer.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its expression is strongly induced by hypoxia-inducible factor 1-alpha (HIF-1α).[3] CAIX plays a crucial role in regulating intra- and extracellular pH, which in turn promotes tumor cell survival, proliferation, and migration.[4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the acidification of the tumor microenvironment, a condition known to enhance cancer cell invasion and metastasis.[1][4]
Mechanistically, CAIX has been shown to influence cell migration through its interaction with key proteins involved in cell motility and adhesion. It can associate with matrix metalloproteinase 14 (MMP14) to enhance collagen degradation and interacts with integrins and β-catenin, thereby modulating cell adhesion and signaling pathways that drive cell movement.[1][3][5] The signaling cascades implicated in CAIX-mediated cell migration include the FAK/Src and ERK pathways.[6] Inhibition of CAIX activity, therefore, presents a promising therapeutic strategy to impede cancer progression and metastasis.[3][4][5]
Signaling Pathway of CAIX in Cell Migration
The following diagram illustrates the key signaling events through which CAIX promotes cell migration. Under hypoxic conditions, HIF-1α upregulates CAIX expression. CAIX then contributes to extracellular acidification and interacts with various proteins to activate downstream signaling pathways that ultimately lead to enhanced cell motility and invasion.
Caption: CAIX signaling pathway in cell migration.
Experimental Protocols
Two standard in vitro methods to assess cell migration are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following protocols are adapted for testing the inhibitory effect of this compound.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
a. Experimental Workflow
Caption: Workflow for the wound healing assay.
b. Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells or PK-8 pancreatic cancer cells) into a 12-well plate at a density that will form a confluent monolayer within 24 hours.[7]
-
Monolayer Formation: Culture the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[7] A cross-shaped scratch can also be made.[7]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.[7]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO). It is recommended to use serum-free or low-serum media to minimize cell proliferation.
-
Imaging: Immediately capture images of the scratch at time 0 (T=0) using a phase-contrast microscope at 4x or 10x magnification.[7] Mark the locations of the images to ensure the same fields are captured at later time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same scratch areas at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[7]
-
Data Analysis: Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at T=0.
c. Representative Data
| Treatment | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 0.1% | 85.2 ± 5.6 |
| This compound | 10 | 55.7 ± 4.9 |
| This compound | 50 | 28.3 ± 3.1 |
| This compound | 100 | 12.5 ± 2.4 |
Transwell (Boyden Chamber) Assay
This assay is used to assess single-cell migration towards a chemoattractant.
a. Experimental Workflow
Caption: Workflow for the transwell migration assay.
b. Detailed Protocol
-
Cell Preparation: Culture cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.[8]
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[9]
-
Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of each well.[9][10]
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Incubation: Seed 100 µL of the cell suspension (containing 1 x 10^5 cells) into the upper chamber of each Transwell insert.[9] Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[10]
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[9] Then, stain the cells with a solution such as 0.1% crystal violet for 10 minutes.[10]
-
Washing and Imaging: Wash the inserts with PBS to remove excess stain and allow them to air dry.[10] Image the underside of the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several representative fields for each insert. The crystal violet stain can also be eluted with 33% acetic acid, and the absorbance can be measured to quantify migration.[10]
c. Representative Data
| Treatment | Concentration (µM) | Number of Migrated Cells (per field) |
| Vehicle Control (DMSO) | 0.1% | 158 ± 12 |
| This compound | 10 | 95 ± 9 |
| This compound | 50 | 42 ± 5 |
| This compound | 100 | 18 ± 3 |
Conclusion
The provided protocols offer a framework for evaluating the inhibitory effects of this compound on cancer cell migration. By targeting CAIX, a key player in the adaptive response of tumors to hypoxia, this inhibitor holds the potential to disrupt a critical process in cancer metastasis. The quantitative data generated from these assays can be used to determine the potency of the inhibitor and to further elucidate the role of CAIX in tumor progression.
References
- 1. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. Coordinated Regulation of Metabolic Transporters and Migration/Invasion by Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Application Notes and Protocols for hCAIX-IN-8 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-8 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with poor prognosis.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, and it plays a crucial role in pH regulation, cell proliferation, adhesion, and migration.[2] By inhibiting hCAIX, this compound can disrupt the tumor's ability to adapt to acidic conditions, thereby inducing apoptosis and reducing cell migration and proliferation.[1] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (DMSO).
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 396.35 g/mol | [1] |
| Formula | C₁₉H₁₆N₄O₆ | [1] |
| CAS Number | 2414633-40-0 | [1] |
Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| hCAIX | 0.024 µM | [1][3] |
| hCAII | 1.99 µM | [1][3] |
| hCAVA | 1.10 µM | [1][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro cell-based assays.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 396.35 g/mol * (1000 mg / 1 g) = 3.9635 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.96 mg of this compound powder and place it in a microcentrifuge tube. For ease of handling and to minimize waste, it is often practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.
-
-
Add DMSO to the powder:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 3.96 mg, this would be 1 mL.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Storage of the stock solution:
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Protocol for a Cell-Based Proliferation Assay using this compound
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound on a cancer cell line known to express CAIX (e.g., HT-29 or HepG2 cells).[1]
Materials:
-
Cancer cell line expressing CAIX (e.g., HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions. For example, for an MTT assay, you would typically add the MTT reagent to each well and incubate for a few hours before solubilizing the formazan crystals and measuring the absorbance.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
// Nodes Hypoxia [label="Hypoxia in\nTumor Microenvironment", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1a [label="HIF-1α Stabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX_Expression [label="CAIX Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX [label="Carbonic Anhydrase IX\n(CAIX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2_H2O [label="CO₂ + H₂O", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; HCO3_H [label="HCO₃⁻ + H⁺", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pHe_acidosis [label="Extracellular\nAcidosis (↓pHe)", fillcolor="#FBBC05", fontcolor="#202124"]; pHi_alkaline [label="Intracellular\nAlkalinization (↑pHi)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hCAIX_IN_8 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; AMPK [label="AMPK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Metastasis [label="Metastasis", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Hypoxia -> HIF1a [color="#5F6368"]; HIF1a -> CAIX_Expression [color="#5F6368"]; CAIX_Expression -> CAIX [color="#5F6368"]; CO2_H2O -> CAIX [dir=none, color="#5F6368"]; CAIX -> HCO3_H [color="#5F6368"]; HCO3_H -> pHe_acidosis [color="#5F6368"]; HCO3_H -> pHi_alkaline [color="#5F6368"]; pHe_acidosis -> Metastasis [color="#5F6368"]; pHi_alkaline -> Cell_Proliferation [color="#5F6368"]; pHi_alkaline -> Cell_Survival [color="#5F6368"]; hCAIX_IN_8 -> CAIX [arrowhead=tee, color="#4285F4", style=dashed]; CAIX -> AMPK [color="#5F6368"]; AMPK -> mTOR [arrowhead=tee, color="#5F6368"]; mTOR -> Cell_Proliferation [arrowhead=tee, color="#5F6368"]; } Caption: hCAIX signaling pathway under hypoxic conditions.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Stock [label="Prepare 10 mM this compound\nStock Solution in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed CAIX-expressing\nCancer Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Attach [label="Incubate Overnight\nfor Cell Attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Dilutions [label="Prepare Serial Dilutions\nof this compound in Culture Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Treat Cells with this compound\nand Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Treatment [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Viability [label="Assess Cell Viability\n(e.g., MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data and\nDetermine IC₅₀", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Stock [color="#5F6368"]; Prepare_Stock -> Prepare_Dilutions [color="#5F6368"]; Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate_Attach [color="#5F6368"]; Incubate_Attach -> Treat_Cells [color="#5F6368"]; Prepare_Dilutions -> Treat_Cells [color="#5F6368"]; Treat_Cells -> Incubate_Treatment [color="#5F6368"]; Incubate_Treatment -> Assess_Viability [color="#5F6368"]; Assess_Viability -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } Caption: Workflow for a cell-based proliferation assay.
References
- 1. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Carbonic Anhydrase IX (CAIX)
A Note on hCAIX-IN-8: Extensive searches for "this compound" did not yield specific data or protocols related to its use as an inhibitor in Western blot analysis for Carbonic Anhydrase IX (CAIX). The following application notes and protocols provide a comprehensive guide for the Western blot analysis of CAIX using established methods and commercially available reagents. This information is intended for researchers, scientists, and drug development professionals working on CAIX.
Introduction to Carbonic Anhydrase IX (CAIX)
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in tumor cells.[1][2][3] Its expression is strongly induced by hypoxia through the HIF-1α pathway, making it a key marker for hypoxic tumors.[1][4][5] CAIX is involved in tumor cell survival, proliferation, and migration, and its overexpression is often associated with poor prognosis in various cancers.[1][3][6] Western blot analysis is a fundamental technique to detect and quantify CAIX protein levels in cell lysates and tissue homogenates, providing valuable insights into tumor hypoxia and the efficacy of potential therapeutic agents.
Signaling Pathway of CAIX in Hypoxia
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, leading to the transcriptional activation and increased expression of the CAIX protein.[1][4] CAIX, located on the cell membrane, then catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][7] This enzymatic activity helps maintain a stable intracellular pH (pHi) while contributing to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[6][7]
Caption: CAIX signaling pathway under hypoxic conditions.
Western Blot Protocol for CAIX Detection
This protocol provides a general guideline for the detection of CAIX protein by Western blot. Optimization of conditions such as antibody concentration and incubation times may be required for specific experimental setups.
Materials and Reagents
-
Cells or Tissues of Interest: e.g., cancer cell lines cultured under normoxic and hypoxic conditions.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage to resolve proteins around 50-58 kDa.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-CAIX antibody (see table below for examples).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX Polyclonal Antibody (PA1-16592) [thermofisher.com]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: hCAIX-IN-8 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in cancer research, bridging the gap between traditional 2D cell cultures and in vivo animal models. These models recapitulate key aspects of the tumor microenvironment, including hypoxia, nutrient gradients, and complex cell-cell interactions. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia. Its activity contributes to an acidic tumor microenvironment, promoting tumor progression, invasion, and therapeutic resistance. Consequently, CAIX has emerged as a promising therapeutic target. hCAIX-IN-8 is a potent and selective inhibitor of CAIX. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in 3D spheroid culture models.
Mechanism of Action of CAIX Inhibitors
Under hypoxic conditions, typically found in the core of solid tumors and 3D spheroids, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α upregulates the expression of CAIX, which then catalyzes the reversible hydration of carbon dioxide to protons and bicarbonate. This enzymatic reaction leads to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for cancer cell survival and proliferation. The acidic microenvironment also facilitates the breakdown of the extracellular matrix, promoting cell invasion and metastasis.
CAIX inhibitors, such as this compound, bind to the active site of the CAIX enzyme, blocking its catalytic function. This inhibition disrupts the pH regulation in cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment. The consequences of this disruption include the suppression of cell proliferation, induction of apoptosis, and a reduction in the invasive potential of cancer cells.
Application of this compound in 3D Spheroid Models
3D spheroid models offer a robust platform to investigate the antitumor effects of CAIX inhibitors like this compound. The inherent hypoxic core of larger spheroids naturally upregulates CAIX expression, making them an ideal system to study the efficacy of compounds targeting this enzyme. Key applications include:
-
Evaluation of Antiproliferative Effects: Assessing the ability of this compound to inhibit the growth of cancer spheroids over time.
-
Induction of Apoptosis: Determining the extent to which this compound can trigger programmed cell death within the spheroid structure.
-
Inhibition of Invasion: Measuring the capacity of this compound to prevent cancer cells from invading into a surrounding extracellular matrix.
-
Drug Combination Studies: Investigating synergistic or additive effects of this compound with other anticancer agents.
Quantitative Data Summary
While specific quantitative data for this compound in 3D spheroid models is not yet widely published, the following table summarizes representative data for other selective CAIX inhibitors to provide an expected range of efficacy.
| CAIX Inhibitor | Cell Line | 3D Model Assay | Concentration/Effect | Reference |
| AZ-1932 | SK-N-AS (Neuroblastoma) | Spheroid Formation | 200 nM: Reduction in spheroid formation under hypoxia. | |
| S4 | MDA-MB-231 (Breast Cancer) | Collagen Invasion | 30-100 µM: Significant inhibition of invasion. | [1] |
| FC9403A | MDA-MB-231 (Breast Cancer) | Collagen Invasion | 30-100 µM: Significant inhibition of invasion. | [1] |
| VD11-4-2 | Breast Cancer Cells | Cell Migration | Decreased migration speed by 20-26%. | [2] |
| EA2-3 | Breast Cancer Cells | Spheroid Growth | Activity observed at 5 µM. | [3] |
| VD12-09 | Breast Cancer Cells | Spheroid Growth | Activity observed at 5 µM. | [3] |
Experimental Protocols
Herein, we provide detailed protocols for the formation of 3D spheroids, treatment with this compound, and subsequent analysis of spheroid growth, viability, apoptosis, and invasion.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This method relies on seeding cells in non-adherent round-bottom plates to promote self-aggregation into a single spheroid per well.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well) in complete medium.
-
Pipette 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove 50 µL of the medium from each well of the spheroid culture plate, being cautious not to disturb the spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Growth and Viability Assay
This protocol uses brightfield imaging to monitor spheroid growth and a colorimetric assay (e.g., MTT or CellTiter-Glo® 3D) to assess cell viability.
Materials:
-
Treated spheroids in a 96-well plate
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or similar)
-
Plate reader
Procedure for Spheroid Growth:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume using the formula V = (4/3)πr³.
-
Plot the change in spheroid volume over time for each treatment condition.
Procedure for Cell Viability (using CellTiter-Glo® 3D):
-
At the end of the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol uses a fluorescent probe to detect the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay reagent (or similar fluorescent caspase substrate)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
At the end of the treatment period, equilibrate the spheroid plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation/emission wavelengths.
-
Alternatively, for more detailed spatial information, image the spheroids using a high-content imaging system.
Protocol 5: 3D Spheroid Invasion Assay
This assay measures the ability of cancer cells to invade from the spheroid into a surrounding extracellular matrix.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free culture medium
-
Complete culture medium
-
96-well plates
Procedure:
-
Thaw the BME on ice. Dilute the BME with cold serum-free medium to the desired concentration.
-
Coat the wells of a 96-well plate with a thin layer of the BME solution and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids from the ULA plate to the center of the BME-coated wells.
-
Overlay the spheroids with another layer of the BME solution containing this compound at various concentrations or the vehicle control.
-
Allow the top layer of BME to solidify at 37°C.
-
Add complete culture medium (which can also contain the inhibitor) to each well.
-
Incubate the plate and capture images of the spheroids at regular intervals (e.g., every 24 hours) for several days.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
References
Application of hCAIX-IN-8 in Hypoxia Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), in hypoxia-related research. Carbonic anhydrase IX is a transmembrane enzyme that is significantly upregulated in hypoxic tumors and plays a crucial role in pH regulation, tumor progression, and metastasis. This compound offers a valuable tool for investigating the physiological and pathological roles of CAIX in hypoxic environments.
Introduction to this compound
This compound (also identified as compound 7i in scientific literature) is a small molecule inhibitor belonging to the 3-cyano-N-(4-sulfamoylphenyl)pyridin-2(1H)-one class of compounds. It exhibits high selectivity for hCAIX over other carbonic anhydrase isoforms, making it a precise tool for studying CAIX-specific functions. The inhibition of CAIX by this compound can lead to the disruption of pH homeostasis in cancer cells, resulting in anti-proliferative effects, induction of apoptosis, and inhibition of cell migration and colonization.
Mechanism of Action
Under hypoxic conditions, tumor cells increase their reliance on glycolysis for energy production, leading to an accumulation of acidic byproducts such as lactic acid. To survive in this acidic microenvironment, cancer cells upregulate pH-regulating proteins, most notably CAIX. CAIX, through its extracellular catalytic domain, converts carbon dioxide (CO2) and water (H2O) into bicarbonate (HCO3-) and protons (H+). This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell survival and proliferation. This compound selectively binds to the active site of hCAIX, inhibiting its catalytic function. This inhibition disrupts the pH regulatory machinery of cancer cells, leading to intracellular acidification and subsequent cell death and reduced metastatic potential.
Figure 1: Mechanism of this compound in Hypoxic Tumor Cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Isoform | IC50 (μM) |
| hCAIX | 0.024 |
| hCAII | 1.99 |
| hCAVA | 1.10 |
Data sourced from MedChemExpress product information, citing PMID: 32209296.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| HT-29 | Colon Carcinoma | 8.44 |
| HepG2 | Hepatocellular Carcinoma | 11.22 |
Data sourced from MedChemExpress product information, citing PMID: 32209296.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in a hypoxic setting. These are based on the methodologies described in the primary literature for this compound and general best practices for hypoxia research.
Cell Culture and Induction of Hypoxia
Objective: To culture cancer cell lines and induce a hypoxic environment to mimic the tumor microenvironment and stimulate CAIX expression.
Materials:
-
Cancer cell lines known to express CAIX under hypoxia (e.g., HT-29, MDA-MB-231, HeLa).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O2, 5% CO2, balanced with N2).
-
Sterile cell culture plates, flasks, and other consumables.
Protocol:
-
Culture the selected cancer cell lines in their recommended complete medium under normoxic conditions (21% O2, 5% CO2) at 37°C.
-
Once the cells reach 70-80% confluency, seed them into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) depending on the subsequent experiment.
-
Allow the cells to adhere overnight under normoxic conditions.
-
To induce hypoxia, transfer the culture plates to a pre-equilibrated hypoxia chamber or incubator set to the desired oxygen concentration (e.g., 1% O2).
-
Incubate the cells under hypoxic conditions for a sufficient period to induce CAIX expression (typically 24-48 hours). The optimal duration should be determined empirically for each cell line.
-
Following the hypoxic incubation, proceed with the desired experimental assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells under hypoxic conditions.
Materials:
-
Cells cultured under hypoxic conditions in 96-well plates.
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate under normoxic conditions overnight.
-
Transfer the plate to a hypoxia chamber for 24 hours to induce CAIX expression.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate under hypoxic conditions for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C under hypoxic conditions.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in hypoxic cancer cells.
Materials:
-
Cells cultured under hypoxic conditions in 6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and incubate under normoxic conditions overnight.
-
Induce hypoxia for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., at or near the IC50 value) and a vehicle control for 24-48 hours under hypoxic conditions.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells under hypoxia.
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
Sterile 200 µL pipette tip or a wound-healing insert.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a low concentration of serum (e.g., 1% FBS) to minimize proliferation, with and without this compound at a non-toxic concentration.
-
Place the plates in a hypoxia chamber.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
Figure 2: Wound Healing Assay Workflow.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells under hypoxic conditions.
Materials:
-
Cells cultured under hypoxic conditions.
-
This compound.
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Protocol:
-
Harvest cells and seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight under normoxic conditions.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plates under hypoxic conditions for the duration of the experiment (typically 10-14 days).
-
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
After 10-14 days, when visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Conclusion
This compound is a valuable chemical probe for elucidating the role of carbonic anhydrase IX in hypoxia-driven cancer biology. The protocols outlined in this document provide a framework for investigating its effects on cell viability, apoptosis, migration, and long-term survival. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results. The high selectivity of this compound makes it an excellent tool for dissecting the specific contributions of CAIX to tumor pathophysiology, with potential implications for the development of novel anticancer therapies targeting hypoxic tumors.
Application Notes and Protocols: Evaluating hCAIX-IN-8 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment plays a critical role in cancer progression and resistance to therapy.[1][2] Hypoxia and extracellular acidosis are key features of this environment, promoting aggressive cancer phenotypes that are often unresponsive to conventional treatments.[1][2][3] Carbonic Anhydrase IX (CAIX) is a cell surface enzyme whose expression is strongly induced by hypoxia.[4][5] It plays a pivotal role in regulating pH by converting CO₂ to bicarbonate and protons, maintaining a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[1][3][5] This pH gradient favors tumor cell survival and proliferation and is a major contributor to chemoresistance.[1][6]
hCAIX-IN-8 is a potent and selective small-molecule inhibitor of human Carbonic Anhydrase IX (hCAIX).[7] By targeting CAIX, this compound disrupts pH regulation, leading to intracellular acidification and creating a less favorable environment for tumor cell survival.[5] This mechanism presents a compelling rationale for combining this compound with traditional chemotherapy drugs. The inhibition of CAIX can potentially sensitize cancer cells to cytotoxic agents, overcome acidosis-promoted drug resistance, and enhance overall therapeutic efficacy.[1][3]
These notes provide a comprehensive overview of the mechanism, supporting data from similar CAIX inhibitors, and detailed protocols for evaluating the synergistic potential of this compound in combination with various chemotherapy agents. While specific combination data for this compound is still emerging, extensive preclinical studies on other selective CAIX inhibitors, such as SLC-0111, have demonstrated significant potentiation of chemotherapeutic agents like doxorubicin, temozolomide, and paclitaxel, providing a strong foundation for this therapeutic strategy.[8][9][10][11][12]
Mechanism of Action: Overcoming Chemoresistance
The primary mechanism by which this compound is expected to synergize with chemotherapy is through the disruption of tumor pH homeostasis. In hypoxic tumors, CAIX activity is crucial for extruding acid, which protects cancer cells from apoptosis and can neutralize the efficacy of weakly basic chemotherapeutic drugs. By inhibiting CAIX, this compound induces intracellular acidification, which can trigger apoptosis and restore cellular sensitivity to cytotoxic agents.[1][5]
Caption: CAIX inhibition pathway.
Data Presentation
Quantitative data is essential for assessing the efficacy of combination therapies. The following tables summarize the known properties of this compound and provide an illustrative framework for presenting data from combination studies, based on findings with analogous CAIX inhibitors.
Table 1: Inhibitory Profile of this compound
| Target Enzyme | IC₅₀ (μM) | Selectivity vs. hCAIX |
|---|---|---|
| hCAIX | 0.024 | - |
| hCAII | 1.99 | ~83-fold |
| hCAVA | 1.10 | ~46-fold |
Data sourced from MCE.[7]
Table 2: Illustrative Synergistic Effects of CAIX Inhibitors with Chemotherapy
| Cancer Type | Chemotherapy Agent | Key Observation | Reference Compound |
|---|---|---|---|
| Melanoma | Dacarbazine, Temozolomide | Potentiated cytotoxicity, increased cell death | SLC-0111 |
| Breast Cancer | Doxorubicin | Increased cell death percentage | SLC-0111 |
| Breast Cancer | Paclitaxel, Sunitinib | Suppression of metastasis | SLC-0111 |
| Colorectal Cancer | 5-Fluorouracil | Enhanced cytostatic activity | SLC-0111 |
| Glioblastoma | Temozolomide | Significant tumor regression in vivo, induced DNA damage | SLC-0111 |
| Pancreatic Cancer | Gemcitabine | Decreased cell survival rates | SLC-0111 |
These observations are based on studies with the selective CAIX inhibitor SLC-0111 and provide a strong rationale for similar evaluations with this compound.[8][9][10][11][12]
Experimental Protocols
A structured experimental workflow is crucial for evaluating the potential of a combination therapy. The following protocols outline key in vitro and in vivo assays.
Caption: Experimental workflow for combination studies.
Protocol 1: In Vitro Cell Viability for Combination Synergy (MTT Assay)
This protocol is used to assess how the combination of this compound and a chemotherapy drug affects cancer cell viability and to determine if their interaction is synergistic, additive, or antagonistic.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and chemotherapy drug of choice
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[13]
-
Solubilization solution (e.g., DMSO or 40% DMF, 16% SDS, 2% acetic acid)[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Single-Agent IC₅₀ Determination:
-
Prepare serial dilutions of this compound and the chemotherapy drug separately.
-
Treat cells with increasing concentrations of each drug alone for a specified duration (e.g., 48 or 72 hours).[15] Include a vehicle-only control.
-
-
Combination Treatment:
-
Based on the single-agent IC₅₀ values, prepare dilutions for the combination study. A common method is the fixed-ratio design, where drugs are combined at multiples of their IC₅₀ (e.g., 0.25x, 0.5x, 1x, 2x IC₅₀).[16]
-
Treat cells with this compound alone, the chemotherapy drug alone, and the combination of both.
-
-
MTT Assay:
-
Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader.[15]
-
Data Analysis:
Protocol 2: In Vitro Apoptosis Assay (DAPI Staining)
This protocol visualizes nuclear morphology to identify and quantify apoptosis induced by the combination treatment.
Materials:
-
Cells cultured on glass coverslips in 6-well plates
-
This compound and chemotherapy drug
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the vehicle, single agents, or the combination at predetermined effective concentrations (e.g., IC₅₀) for 24-48 hours.
-
Fixation: After treatment, wash the cells twice with cold PBS. Fix the cells with 4% PFA for 10 minutes at room temperature.[20]
-
Staining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes in the dark at room temperature.[20]
-
Imaging: Wash the coverslips again with PBS and mount them onto microscope slides.
-
Analysis: Observe the cells under a fluorescence microscope. Healthy cells will have uniformly stained, round nuclei. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei. Quantify the percentage of apoptotic cells across different treatment groups.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the efficacy of the combination therapy in a living organism, providing crucial preclinical data on tumor growth inhibition. A typical study involves four treatment arms.[21]
Materials:
-
Immunocompromised mice (e.g., Balb/c nude or NOD-SCID)
-
Cancer cells for injection
-
Matrigel (optional, for subcutaneous injection)
-
This compound and chemotherapy drug, formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize mice into four treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy drug alone
-
Group 4: this compound + Chemotherapy drug
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[23] Dosing regimens should be based on prior toxicity and efficacy studies.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = 0.5 × (Length × Width²).[23]
-
-
Endpoint Analysis:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Sacrifice the mice, excise the tumors, and record their final weights.
-
Compare the average tumor volume and weight across the four groups to determine if the combination therapy resulted in significantly greater tumor growth inhibition than either single agent.
-
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to combat drug resistance in hypoxic solid tumors. By targeting the fundamental mechanism of pH regulation that cancer cells use to survive, this compound has the potential to re-sensitize resistant tumors to a wide range of cytotoxic drugs. The protocols and frameworks provided here offer a robust starting point for researchers to systematically evaluate this combination, generate critical preclinical data, and ultimately advance the development of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synergistic interaction between paclitaxel and 8-chloro-adenosine 3',5'-monophosphate in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor xenograft model [bio-protocol.org]
Application Notes and Protocols for the Study of hCAIX-IN-8, a Potent Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH (pHi) and the acidification of the extracellular space.[1][4] This pH regulation provides a survival advantage to tumor cells and promotes tumor progression, invasion, and metastasis, making CAIX an attractive target for cancer therapy.[1][3]
hCAIX-IN-8 is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX).[5] It exhibits significant inhibitory activity against hCAIX with a reported IC50 of 0.024 µM.[5] This document provides detailed protocols for the in vitro evaluation of this compound, including enzyme inhibition assays, cell-based proliferation, apoptosis, and migration assays. Representative data from studies with other CAIX inhibitors are presented to illustrate expected outcomes.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the enzymatic activity of CAIX. This inhibition leads to a disruption of pH regulation in cancer cells, resulting in intracellular acidosis and a less acidic tumor microenvironment. These changes can trigger a cascade of events, including the induction of apoptosis, inhibition of cell proliferation, and a reduction in the migratory and invasive potential of cancer cells.[4][5]
The signaling pathway influenced by CAIX is complex and integrated with major cancer-promoting pathways. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of CAIX. CAIX, at the cell surface, then contributes to pH regulation. The resulting intracellular alkalization and extracellular acidification can influence the activity of various signaling molecules and pathways, including the PI3K/Akt/mTOR pathway, and Rho/ROCK signaling, which are involved in cell survival, proliferation, and migration.[3][6]
Caption: hCAIX Signaling Pathway in Cancer.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and representative data for the effects of CAIX inhibitors on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| hCAIX | 0.024[5] |
| hCAII | 1.99[5] |
| hCAVA | 1.10[5] |
Table 2: Representative Data - Effect of CAIX Inhibitors on Cancer Cell Proliferation (MTT Assay)
| Cell Line | Treatment (72h) | GI50 (µM) |
| MDA-MB-231 (Breast Cancer) | SLC-0111 | ~100 |
| A549 (Lung Cancer) | SLC-0111 | ~150 |
| HeLa (Cervical Cancer) | Compound E | 20.1[7] |
Note: Data for SLC-0111 and Compound E are representative of the effects of CAIX inhibitors and are provided as an example.
Table 3: Representative Data - Effect of CAIX Inhibitors on Apoptosis (Annexin V-FITC/PI Staining)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Early + Late) |
| HeLa (Cervical Cancer) | Compound E (50 µM) | Increased significantly vs. control[3] |
| MCF7 (Breast Cancer) | SLC-0111 (100 µM) + Doxorubicin | Significant increase vs. Doxorubicin alone |
Note: Data is representative of the pro-apoptotic effects of CAIX inhibitors.
Table 4: Representative Data - Effect of CAIX Inhibitors on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment (24h) | % Wound Closure Inhibition |
| MDA-MB-231 (Breast Cancer) | S4 (30 µM) | Significant inhibition[5] |
| A549 (Lung Cancer) | SLC-0111 (50 µM) | Significant inhibition |
Note: Data is representative of the anti-migratory effects of CAIX inhibitors.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Carbonic Anhydrase IX (CAIX) Enzyme Inhibition Assay
This protocol is to determine the in vitro inhibitory activity of this compound against purified hCAIX enzyme. A common method is the stopped-flow CO2 hydration assay.
Materials:
-
Purified recombinant human CAIX
-
This compound
-
CO2-saturated water
-
Buffer (e.g., 10 mM HEPES-Tris, pH 7.4)
-
pH indicator (e.g., bromothymol blue)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the CAIX enzyme solution in the assay buffer containing the pH indicator.
-
In the second syringe, load the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from CO2 hydration.
-
Repeat the measurement in the presence of various concentrations of this compound.
-
Calculate the initial rates of the enzymatic reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for CAIX Enzyme Inhibition Assay.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line expressing CAIX (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line expressing CAIX
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line expressing CAIX
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the width of the wound at different points for each condition.
-
Calculate the percentage of wound closure or migration inhibition compared to the vehicle-treated control.
Caption: General Workflow for Cell-Based Assays.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound. By systematically applying these methodologies, researchers can thoroughly characterize the biochemical and cellular effects of this promising CAIX inhibitor. The data generated from these studies will be crucial for advancing our understanding of the therapeutic potential of targeting CAIX in cancer and for the further development of this compound as a novel anticancer agent.
References
- 1. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of non-glucose glycoconjugated N-hydroyxindole class LDH inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel histone deacetylase inhibitors incorporating 4-aminoquinazolinyl systems as capping groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide synthetic lethal screen unveils novel CAIX-NFS1/xCT axis as a targetable vulnerability in hypoxic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Effects of hCAIX-IN-8 on HT29 and HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors, including colorectal and liver cancers. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[1][2] CAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3] This enzymatic activity helps maintain a neutral intracellular pH while contributing to extracellular acidosis, which facilitates tumor invasion and metastasis.[3] Consequently, CAIX has emerged as a promising therapeutic target for anticancer drug development.[3]
hCAIX-IN-8 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document provides detailed application notes and protocols for investigating the effects of this compound treatment on the human colorectal adenocarcinoma cell line HT29, which is known to express CAIX[4], and the human hepatocellular carcinoma cell line HepG2.
Data Presentation
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Isoform | IC50 (μM) |
| hCAIX | 0.024 |
| hCAII | 1.99 |
| hCAVA | 1.10 |
Data sourced from MCE (MedChemExpress). This table demonstrates the high selectivity of this compound for the tumor-associated CAIX isoform over other cytosolic (CAII) and mitochondrial (CAVA) isoforms.[5]
Table 2: Expected Cellular Effects of CAIX Inhibition in HT29 Cells
| Parameter | Expected Outcome with this compound Treatment |
| Cell Viability | Decreased |
| Spheroid Formation | Significantly Reduced |
| Colony Formation | Significantly Reduced |
| Apoptosis | Induced |
| Epithelial-Mesenchymal Transition (EMT) | Reduced |
| Cell Migration and Invasion | Inhibited |
These expected outcomes are based on studies of CAIX inhibition in colorectal cancer cell lines, including HT29, using various CAIX inhibitors.[4][5]
Signaling Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of target genes, including CA9, the gene encoding CAIX. CAIX on the cell surface then contributes to the acidification of the tumor microenvironment, which promotes cell survival, proliferation, and metastasis. Inhibition of CAIX with this compound is expected to disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of tumor growth.
Caption: HIF-1α/CAIX signaling pathway under hypoxia and the inhibitory effect of this compound.
Experimental Protocols
Cell Culture
-
HT29 Cells: Culture HT29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HepG2 Cells: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. For hypoxia experiments, use a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.
This compound Preparation
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of HT29 and HepG2 cells.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 μM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis
This protocol is for assessing the expression levels of key proteins involved in the CAIX signaling pathway and apoptosis.
-
Seed 1 x 10^6 cells in a 60 mm dish and treat with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CAIX, HIF-1α, cleaved caspase-3, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
Application to HepG2 Cells
While the expression and role of CAIX are well-documented in colorectal cancer cell lines like HT29, its significance in hepatocellular carcinoma, and specifically in HepG2 cells, is less characterized in the provided search results. Therefore, initial experiments with HepG2 cells should include a verification of CAIX expression, particularly under hypoxic conditions, using Western Blot or immunofluorescence. The protocols for cell viability and apoptosis assays described above are directly applicable to HepG2 cells to determine the cytotoxic and pro-apoptotic effects of this compound. Should HepG2 cells show significant CAIX expression and sensitivity to this compound, further investigation into the downstream signaling pathways would be warranted. In some liver cancer contexts, apoptosis can be mediated through caspase-8 and Bcl-2 pathways, which could be explored.[7]
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of the selective CAIX inhibitor, this compound, in HT29 and HepG2 cancer cell lines. The provided methodologies will enable researchers to assess its effects on cell viability, apoptosis, and key signaling pathways, thereby contributing to the preclinical evaluation of this promising anticancer agent.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine inhibits carbonic anhydrase IX-mediated extracellular acidosis and suppresses growth of HeLa tumor xenografts | springermedizin.de [springermedizin.de]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 6. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocellular carcinoma HepG2 cell apoptosis and caspase-8 and Bcl-2 expression induced by injectable seed extract of Coix lacryma-jobi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-8 in Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment. Its activity contributes to the acidification of the extracellular space, which in turn promotes cancer cell invasion, metastasis, and resistance to therapy.[1][2] hCAIX-IN-8 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell invasion and related signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of hCAIX. By inhibiting CAIX, this compound is expected to disrupt the pH regulation in the tumor microenvironment, leading to a decrease in extracellular acidity. This can, in turn, suppress the invasive phenotype of cancer cells by attenuating the activity of pH-sensitive proteases like matrix metalloproteinases (MMPs) and by reversing the epithelial-mesenchymal transition (EMT).[3][4]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Further studies are needed to establish a more comprehensive profile of this inhibitor across various cancer cell lines and invasion assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative IC50 | HT-29 (Colon Carcinoma) | 8.44 µM | [5] |
| HepG2 (Hepatocellular Carcinoma) | 11.22 µM | [5] |
Note: IC50 values for the direct inhibition of cancer cell invasion are not yet publicly available and need to be determined empirically using the protocols provided below.
Key Signaling Pathways
The inhibition of CAIX by this compound is hypothesized to impact several key signaling pathways involved in cancer cell invasion.
Caption: Proposed mechanism of this compound in inhibiting cancer cell invasion.
Experimental Protocols
Cell Culture
Standard cell culture protocols should be followed for the cancer cell lines of interest. It is recommended to use cell lines with known high expression of CAIX, such as HT-29 or MDA-MB-231, for optimal results.
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model of tumor invasion compared to 2D assays.
Caption: Workflow for the 3D spheroid invasion assay.
Protocol:
-
Spheroid Formation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest and resuspend cells in complete medium to the desired concentration (e.g., 1,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate for 72 hours at 37°C and 5% CO₂ to allow for spheroid formation.
-
-
Embedding and Treatment:
-
On ice, dilute Matrigel™ with serum-free medium to the desired final concentration (e.g., 4 mg/mL).
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Gently add 50 µL of the cold Matrigel™ solution to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to center the spheroids.
-
Incubate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Prepare complete medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Add 100 µL of the treatment or control medium to the top of the Matrigel™.
-
-
Invasion and Analysis:
-
Image the spheroids immediately (Time 0) and then at regular intervals (e.g., every 24 hours) for up to 7-10 days using an automated imaging system.
-
Quantify the area of invasion from the spheroid body at each time point using image analysis software.
-
Calculate the percent inhibition of invasion for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for invasion inhibition.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique assesses the enzymatic activity of MMP-2 and MMP-9, which are key proteases in ECM degradation.
Protocol:
-
Sample Preparation:
-
Culture cells in serum-free medium for 24-48 hours with various concentrations of this compound or vehicle control.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of each sample.
-
-
Zymography:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Load equal amounts of protein from each sample mixed with non-reducing sample buffer.
-
Run the gel at 120V until the dye front reaches the bottom.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100).
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂).
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
-
Analysis:
-
Quantify the intensity of the lytic bands corresponding to MMP-2 (72 kDa) and MMP-9 (92 kDa) using densitometry software.
-
Compare the activity levels in treated samples to the vehicle control.
-
Western Blotting for EMT and Signaling Markers
Western blotting can be used to analyze the effect of this compound on the expression and phosphorylation status of key proteins.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against:
-
EMT Markers: E-cadherin, Vimentin
-
FAK/Src Pathway: phospho-FAK (Tyr397), FAK, phospho-Src (Tyr416), Src
-
NF-κB Pathway: phospho-p65, p65
-
Loading Control: β-actin or GAPDH
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips and treat with this compound or vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α) if necessary.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition.
-
Calculate the nuclear-to-cytoplasmic ratio to determine the extent of translocation.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment and Staining:
-
Treat cells with various concentrations of this compound or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Troubleshooting
-
Low Invasion in 3D Assay: Optimize cell seeding density, Matrigel concentration, and incubation time. Ensure the chemoattractant gradient is properly established.
-
No MMP Activity in Zymography: Ensure proper activation of MMPs during sample preparation and that the developing buffer contains the necessary cofactors (Ca²⁺, Zn²⁺).
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
-
High Background in Immunofluorescence: Optimize blocking conditions and antibody concentrations.
Conclusion
This compound presents a valuable tool for investigating the role of carbonic anhydrase IX in cancer cell invasion. The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-invasive effects of this inhibitor and elucidating its impact on key signaling pathways. Further research is encouraged to expand the quantitative dataset for this compound and to explore its therapeutic potential in various cancer models.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-8 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in pH regulation, promoting an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH, which facilitates tumor cell survival, proliferation, and invasion.[1][2] These characteristics make CAIX a compelling therapeutic target in oncology.
hCAIX-IN-8 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide a comprehensive overview of its in vitro activity and a generalized protocol for evaluating its efficacy in a xenograft mouse model.
Disclaimer: As of the latest literature search, specific in vivo xenograft data for this compound has not been published. The following in vivo protocol is a generalized but detailed methodology based on standard practices for evaluating CAIX inhibitors in xenograft models. Researchers should optimize these protocols for their specific cell lines and animal models.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized below. The data highlights the selectivity of this compound for the tumor-associated CAIX isoform over the ubiquitous cytosolic isoform CAII and the mitochondrial isoform CAVA.
| Compound | hCAII (IC50 in µM) | hCAIX (IC50 in µM) | hCAVA (IC50 in µM) |
| This compound | 1.99 | 0.024 | 1.10 |
Data sourced from publicly available information.
Mechanism of Action and Signaling Pathway
CAIX is a key regulator of the tumor microenvironment's pH. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CAIX. At the cell surface, CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to maintain a favorable intracellular pH for proliferation and survival.[1][3] Inhibition of CAIX by this compound is expected to disrupt this pH regulation, leading to increased intracellular acidosis and subsequent inhibition of tumor growth.
Experimental Protocols
In Vitro Cell-Based Assays (General Guidance)
-
Cell Line Selection: Choose cancer cell lines with high endogenous expression of CAIX (e.g., HT-29, MDA-MB-231) or engineer a cell line to overexpress CAIX. A CAIX-negative cell line (e.g., HCT116) can be used as a negative control.
-
Hypoxia Induction: Culture cells under hypoxic conditions (e.g., 1% O₂) to induce CAIX expression.
-
Proliferation/Viability Assays: Treat cells with a dose range of this compound and assess cell viability using assays such as MTT or CellTiter-Glo®.
-
Colony Formation Assays: Evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.
-
Migration/Invasion Assays: Utilize Transwell assays to determine the effect of this compound on the migratory and invasive potential of cancer cells.
In Vivo Xenograft Mouse Model: A Generalized Protocol
This protocol describes a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.
Materials and Reagents:
-
Cell Line: A human cancer cell line with confirmed CAIX expression (e.g., HT-29 colon cancer).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
This compound: Synthesized and purified.
-
Vehicle: A suitable vehicle for in vivo administration of a sulfonamide inhibitor (e.g., 0.5% (w/v) methylcellulose in sterile water).
-
Matrigel® (optional): To improve tumor take rate.
-
Anesthetics: Isoflurane or other appropriate anesthetic.
-
Standard cell culture and animal care supplies.
Procedure:
-
Cell Preparation:
-
Culture CAIX-positive cancer cells in their recommended medium to ~80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® (if used) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[4][5]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[7]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Treatment Group: Prepare a formulation of this compound in the chosen vehicle at the desired concentration. The optimal dose will need to be determined in a pilot study (a starting point could be in the range of 25-100 mg/kg). Administer the drug, for example, once daily via oral gavage.
-
Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
The study may be concluded after a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Tumor tissue can be snap-frozen for Western blot analysis or fixed in formalin for immunohistochemical staining to assess biomarkers such as Ki-67 (proliferation) and CAIX expression.
-
Hypothetical In Vivo Efficacy Data Presentation
The following table is a template demonstrating how in vivo efficacy data for this compound could be presented.
| Parameter | Vehicle Control | This compound (50 mg/kg, p.o., q.d.) |
| Animal Model | Athymic Nude Mice | Athymic Nude Mice |
| Cell Line | HT-29 | HT-29 |
| Treatment Duration | 21 days | 21 days |
| Mean Final Tumor Volume (mm³) | 1200 ± 150 | 480 ± 90 |
| Mean Final Tumor Weight (g) | 1.1 ± 0.2 | 0.45 ± 0.1 |
| Tumor Growth Inhibition (%) | - | 60 |
| Body Weight Change (%) | +5 | -2 |
This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound is a selective and potent inhibitor of carbonic anhydrase IX with potential as an anti-cancer agent. The provided protocols offer a framework for the preclinical evaluation of this compound in a xenograft mouse model. Rigorous experimental design and careful execution are paramount for obtaining reproducible and meaningful data to further elucidate the therapeutic potential of this compound.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
hCAIX-IN-8 solubility issues in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing hCAIX-IN-8 in your experiments. This guide is designed to address common issues, particularly concerning solubility, and to provide detailed protocols to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme overexpressed in many types of solid tumors.[1] It exhibits anti-proliferative activity, can induce apoptosis, and has been shown to inhibit cell migration and colonization.[1]
Data Sheet: this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₆N₄O₆ |
| Molecular Weight | 396.35 g/mol |
| Appearance | Solid |
| IC₅₀ (hCAIX) | 0.024 µM |
| IC₅₀ (hCAII) | 1.99 µM |
| IC₅₀ (hCAVA) | 1.10 µM |
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What are the possible causes?
A2: Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Low Solubility in Aqueous Solutions: Like many small molecule inhibitors, this compound has poor solubility in aqueous-based cell culture media.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not have been fully dissolved.
-
High DMSO Concentration: While DMSO is an effective solvent for this compound, a high final concentration of DMSO in the culture medium can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous media.
-
Media Composition and Temperature: The pH, protein content (especially serum), and temperature of the cell culture medium can influence the solubility of the compound.
Q3: How can I distinguish between this compound precipitation and microbial contamination?
A3: It is crucial to differentiate between chemical precipitation and microbial contamination. Here's how:
-
Microscopic Examination:
-
Precipitate: Will often appear as amorphous or crystalline structures. These particles may exhibit Brownian motion (random jiggling) but will not show true motility.
-
Microbial Contamination: Bacteria will typically appear as small, uniformly shaped rods or spheres and may be motile. Fungi can appear as filamentous hyphae or budding yeast.
-
-
Culture Appearance:
-
Precipitate: The medium may appear cloudy or have visible particles that may settle at the bottom of the culture vessel. The color of the medium (e.g., phenol red indicator) usually remains unchanged.
-
Microbial Contamination: Bacterial contamination often leads to a rapid drop in pH, turning the medium yellow. Fungal contamination can sometimes make the medium more basic, turning it purple. The turbidity will generally increase over time throughout the medium.
-
-
Incubation of Media Alone: If you suspect your stock solution is causing precipitation, add the same volume to cell-free media and incubate under the same conditions. If a precipitate forms, it is likely due to solubility issues.
Troubleshooting Guides
Issue 1: this compound is not dissolving in DMSO.
Possible Cause: The concentration of this compound is too high for the volume of DMSO used.
Solution:
-
Increase DMSO Volume: Add more DMSO to the vial to decrease the concentration.
-
Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes) to aid dissolution. Caution: Avoid excessive heat as it may degrade the compound.
-
Vortexing/Sonication: Vortex the solution vigorously. If the compound is still not fully dissolved, brief sonication (in a water bath sonicator) can be effective.
Issue 2: Precipitate forms in the cell culture medium upon addition of the this compound stock solution.
Possible Cause: The aqueous environment of the cell culture medium is causing the inhibitor to fall out of solution.
Solutions:
-
Pre-dilution in Media: Before adding to the full volume of your experiment, try pre-diluting the DMSO stock solution in a small volume of serum-free medium. Pipette this intermediate dilution into your final culture volume while gently swirling the plate or tube.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%. This may require preparing a more dilute stock solution if the desired final concentration of this compound is low.
-
Use Serum-Containing Medium for Dilution: If your experimental conditions permit, diluting the stock solution in medium containing fetal bovine serum (FBS) can sometimes help to keep the compound in solution due to the protein content.
-
Optimize Final Inhibitor Concentration: You may be using a concentration of this compound that is above its solubility limit in your specific cell culture medium. Perform a dose-response experiment with a wider range of concentrations to determine the maximum soluble concentration under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Required Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM).
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (396.35 g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 396.35 / 1000 = 3.96 mg
-
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Solubility Data Summary
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL (with ultrasonic and warming to 80°C for a similar compound, hCAIX-IN-18)[2] |
| Cell Culture Media | Solubility is significantly lower than in DMSO and is dependent on media composition and final DMSO concentration. |
Protocol 2: Measuring Intracellular pH (pHi) using BCECF-AM
This protocol describes a method to assess the functional effect of this compound on intracellular pH.
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
This compound stock solution
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Preparation: Seed cells on coverslips or in a 96-well plate and culture to the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration.
-
BCECF-AM Loading:
-
Prepare a 2-5 µM working solution of BCECF-AM in serum-free medium or HBSS.
-
Wash the cells once with warm HBSS.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.
-
-
Fluorescence Measurement:
-
For ratiometric measurement, acquire fluorescence by exciting the cells sequentially at approximately 490 nm and 440 nm, and collect the emission at approximately 535 nm.
-
Calculate the ratio of the fluorescence intensities (F490/F440).
-
-
Calibration (Optional but Recommended): To convert the fluorescence ratio to an absolute pHi value, perform an in situ calibration using a series of high potassium buffers of known pH containing ionophores like nigericin and valinomycin.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Simplified signaling pathway of hCAIX and the mechanism of inhibition by this compound.
References
Technical Support Center: Optimizing hCAIX-IN-8 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hCAIX-IN-8 in their experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX).[1] Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis.[2] Its expression is primarily regulated by hypoxia-inducible factor 1-alpha (HIF-1α) under hypoxic conditions. CAIX plays a crucial role in regulating intra- and extracellular pH, which is vital for tumor cell survival, proliferation, and invasion.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to an acidic tumor microenvironment while maintaining a more alkaline intracellular pH, which is favorable for tumor growth.[3] this compound inhibits the catalytic activity of CAIX, leading to a disruption of this pH regulation, which can induce apoptosis, and reduce cell migration and epithelial-mesenchymal transition (EMT).[1]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for dose-response experiments is to test a range from low nanomolar to low micromolar concentrations. The IC50 value for this compound against hCAIX is 0.024 µM.[1] It also shows some activity against other carbonic anhydrase isoforms, with IC50 values of 1.99 µM for CAII and 1.10 µM for CAVA.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Isoform | IC50 (µM) |
| hCAIX | 0.024[1] |
| hCAII | 1.99[1] |
| hCAVA | 1.10[1] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the steps for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.
-
Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or the vehicle control.
-
Image Acquisition:
-
Immediately after treatment (0 hours), capture images of the scratch in each well using a microscope. It is important to have a reference point to ensure the same field of view is imaged at each time point.
-
Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
Compare the rate of wound closure between the this compound treated and control groups.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Staining:
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound. What could be the problem?
-
Compound Integrity and Solubility:
-
Action: Ensure your this compound stock is not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Action: Visually inspect your working solutions for any precipitation. This compound is soluble in DMSO, but may precipitate in aqueous media at higher concentrations. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells.
-
-
Cell Line Characteristics:
-
Action: Confirm that your cell line expresses CAIX. Expression levels can vary significantly between cell lines and can be influenced by culture conditions, such as hypoxia.
-
-
Assay Conditions:
-
Action: For enzymatic assays, ensure the pH of your buffer is optimal for inhibitor binding. The binding of sulfonamide-based inhibitors like this compound is pH-dependent.
-
Action: Run a positive control with a known carbonic anhydrase inhibitor, such as acetazolamide, to validate your assay setup.
-
Q2: My experimental results are inconsistent between replicates. How can I improve reproducibility?
-
Cell Culture Practices:
-
Action: Use cells within a consistent and low passage number range.
-
Action: Ensure a uniform cell seeding density across all wells and plates.
-
Action: Treat cells at a consistent confluency.
-
-
Pipetting and Dilutions:
-
Action: Be meticulous with your pipetting technique to ensure accurate and consistent volumes.
-
Action: When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Edge Effects in Multi-well Plates:
-
Action: To minimize evaporation from the outer wells of a plate (the "edge effect"), fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Mandatory Visualizations
Caption: CAIX Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
hCAIX-IN-8 precipitation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is overexpressed in many types of cancer.[1] CAIX plays a crucial role in regulating pH in the tumor microenvironment, which is essential for cancer cell survival, proliferation, and metastasis.[2] By inhibiting CAIX, this compound can disrupt pH balance, leading to anti-proliferative effects, induction of apoptosis, and reduced cell migration.[1]
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits selectivity for hCAIX. The reported half-maximal inhibitory concentration (IC50) values are:
-
hCAIX: 0.024 µM
-
hCAII: 1.99 µM
-
hCAVA: 1.10 µM[3]
Q3: In what solvent should I dissolve this compound?
A3: Like many small molecule inhibitors, this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Precipitation of this compound in your cell culture medium can be observed as visible particles, cloudiness, or a thin film. This can lead to inaccurate dosing and potential cytotoxicity unrelated to the inhibitor's intended activity. This guide will help you troubleshoot and resolve these issues.
Issue 1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium.
-
Question: How did you dilute your concentrated this compound stock solution?
-
Guidance: Avoid adding the highly concentrated DMSO stock directly into the full volume of your aqueous cell culture medium. This sudden change in solvent polarity is a common cause of precipitation for hydrophobic compounds. Instead, perform a serial dilution. A recommended practice is to first create an intermediate dilution of your stock in a small volume of serum-free medium or PBS. Mix this intermediate dilution gently and then add it to your final volume of complete cell culture medium. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.
-
-
Question: What is the concentration of your this compound stock solution and the final concentration in the medium?
-
Guidance: It's possible that the final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. Consider preparing a lower concentration stock solution in DMSO. While this may require adding a slightly larger volume to your culture, it can sometimes aid in solubility upon final dilution. Always ensure the final DMSO concentration remains in a non-toxic range (ideally ≤ 0.1%).
-
Issue 2: The medium appeared clear initially, but I noticed precipitation after incubation.
-
Question: At what temperature are you storing your prepared medium containing this compound?
-
Guidance: Temperature fluctuations can affect the solubility of small molecules. Avoid storing media with this compound at low temperatures (e.g., 4°C) for extended periods, as this can decrease its solubility. It is best to prepare fresh media with the inhibitor for each experiment.
-
-
Question: Have you observed any significant pH changes in your culture?
-
Guidance: While less common for many inhibitors, changes in the pH of the culture medium can alter the charge and solubility of a compound. Ensure your medium is properly buffered and the CO2 levels in your incubator are correctly calibrated to maintain a stable physiological pH.
-
Issue 3: How can I determine the optimal, non-precipitating concentration of this compound for my experiments?
-
Guidance: We recommend performing a solubility and a dose-response experiment. The following experimental protocol outlines how to determine the highest concentration of this compound that remains soluble and its effect on cell viability.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (hCAIX) | 0.024 µM | [3] |
| IC50 (hCAII) | 1.99 µM | [3] |
| IC50 (hCAVA) | 1.10 µM | [3] |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | General Guideline |
Experimental Protocol: Determining the Optimal Working Concentration of this compound
This protocol describes a method to determine the maximum soluble concentration of this compound in your specific cell culture medium and to assess its cytotoxic effects using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium or sterile PBS
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Multichannel pipette
-
Microplate reader
Procedure:
Part 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Serial Dilutions for Solubility Assessment:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. For example, if your desired highest final concentration is 100 µM, you could prepare concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (DMSO only).
-
Important: To minimize precipitation, first, make an intermediate dilution of your 10 mM stock in serum-free medium or PBS. Then, add this intermediate dilution to your complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Part 2: Solubility Assessment
-
Aliquot the prepared dilutions into a 96-well plate (without cells).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation using a microscope at different time points. Note the highest concentration that remains clear. This will be your preliminary maximum working concentration.
Part 3: Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare fresh serial dilutions of this compound in complete culture medium, based on your solubility assessment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified CAIX signaling pathway in hypoxia.
Caption: Logical flow for addressing precipitation issues.
References
Technical Support Center: Troubleshooting hCAIX-IN-8 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with hCAIX-IN-8, a selective inhibitor of human Carbonic Anhydrase IX (hCAIX). The following information is designed to help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to selectively target human Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis.[1][2][3] It plays a crucial role in pH regulation, cell survival, and migration.[2][4][5]
Q2: What are the known IC50 values for this compound?
A2: this compound has been shown to be a potent and selective inhibitor of hCAIX. The reported IC50 values are:
| Target | IC50 (μM) |
| hCAIX | 0.024 |
| hCAII | 1.99 |
| hCAVA | 1.10 |
| Data from MCE (MedChemExpress)[6] |
This data indicates that this compound is significantly more potent against CAIX compared to other carbonic anhydrase isoforms like CAII and CAVA. However, at higher concentrations, inhibition of these other isoforms could be a source of off-target effects.
Q3: What are potential off-target effects of this compound?
A3: While this compound is designed to be selective, like most small molecule inhibitors, it can interact with unintended targets, especially at higher concentrations.[7][8] Potential off-target effects could manifest as:
-
Unexpected Phenotypes: Cellular effects that are inconsistent with the known function of CAIX.
-
Cellular Toxicity: Observed cytotoxicity at concentrations required for CAIX inhibition.
-
Lack of Correlation: Discrepancy between the dose-response for the observed phenotype and the IC50 for CAIX inhibition.
Q4: How can I minimize the risk of off-target effects?
A4: To minimize off-target effects, it is crucial to:
-
Perform Dose-Response Experiments: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Use Appropriate Controls: Include positive and negative controls in your experiments.
-
Validate Findings: Use orthogonal approaches to confirm that the observed phenotype is due to the inhibition of CAIX.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues that may be related to off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Symptom: The observed cellular response (e.g., changes in gene expression, cell morphology, or signaling pathways) is not consistent with the known biological roles of CAIX.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effect | 1. Secondary Inhibitor Validation: Treat cells with a structurally different CAIX inhibitor. | If the phenotype is reproduced, it is more likely an on-target effect. |
| 2. Dose-Response Curve: Perform a detailed dose-response experiment and compare the EC50 of the phenotype with the IC50 of this compound for CAIX. | A significant discrepancy between the EC50 and IC50 suggests an off-target effect. | |
| 3. Rescue Experiment: In a CAIX-knockout cell line, express a mutant version of CAIX that is resistant to this compound. | If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism. | |
| Experimental Artifact | Review and optimize the experimental protocol, including all controls. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: High Cellular Toxicity
Symptom: this compound induces significant cell death at concentrations required to inhibit CAIX.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Lower Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition. | Reduced toxicity while maintaining the desired on-target effect. |
| 2. Counter-Screening: Test the inhibitor in a cell line that does not express CAIX. | If toxicity persists, it is likely due to off-target effects. | |
| On-Target Toxicity | 1. Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate CAIX expression. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine if the observed phenotype correlates with the inhibition of CAIX.
Methodology:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound, typically ranging from 1 nM to 100 µM.
-
Treatment: Treat cells with the different concentrations of the inhibitor for a predetermined time.
-
Phenotypic Assay: Perform the assay to measure the biological response of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Target Engagement Assay: In a parallel experiment, measure the inhibition of CAIX activity at the same concentrations.
-
Data Analysis: Plot the dose-response curves for both the phenotype and target inhibition and calculate the EC50 and IC50 values, respectively.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to CAIX in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CAIX remaining at each temperature using Western blotting.
-
Analysis: The inhibitor-treated samples should show a higher amount of soluble CAIX at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[7]
Visualizations
Signaling Pathway of CAIX
Caption: CAIX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting off-target effects.
Decision Tree for Unexpected Experimental Results
Caption: Decision tree for interpreting unexpected experimental outcomes.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
hCAIX-IN-8 stability in aqueous solution
This technical support center provides guidance on the stability of hCAIX-IN-8 in aqueous solutions for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively published, this guide offers best practices for handling, storage, and stability assessment of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a non-aqueous, polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents typically offer better solubility and stability for small molecule inhibitors compared to aqueous solutions. Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of organic solvent added to your aqueous experimental medium.
Q2: How should I store the this compound stock solution?
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. Before use, thaw the aliquot completely and bring it to room temperature.
Q3: Can I prepare and store this compound in an aqueous buffer?
It is generally not recommended to store small molecule inhibitors in aqueous buffers for extended periods without prior stability testing. The stability of this compound in aqueous solution can be influenced by pH, temperature, and the presence of other components in the buffer. For experiments, it is best to prepare fresh dilutions of the DMSO stock solution into the aqueous buffer immediately before use.
Q4: What are the potential signs of this compound degradation in my aqueous solution?
Visual signs of degradation can include the appearance of precipitates or a change in color. However, chemical degradation often occurs without any visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Q5: How can I determine the stability of this compound in my specific experimental conditions?
To determine the stability of this compound in your experimental setup, you should perform a time-course experiment. Incubate the compound in your aqueous buffer at the experimental temperature and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by HPLC or LC-MS to quantify the amount of intact this compound remaining.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound may be limited. The final concentration of the compound in the aqueous buffer may be above its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) in the final aqueous solution, if permissible for your experiment. - Decrease the final concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Loss of compound activity in the experiment over time. | This compound may be unstable under the experimental conditions (e.g., hydrolysis at a specific pH, oxidation). | - Perform a stability study using HPLC or LC-MS to quantify the degradation of this compound over the time course of your experiment. - If degradation is confirmed, consider modifying the experimental conditions (e.g., adjusting pH, adding antioxidants) if possible. - Prepare fresh dilutions of this compound at multiple time points during a long experiment. |
| Inconsistent experimental results. | - Inconsistent preparation of this compound solutions. - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | - Ensure accurate and consistent pipetting when preparing dilutions. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Periodically check the concentration and purity of the stock solution by HPLC. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound solid
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the solution is saturated.
-
After equilibration, centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).
Protocol 2: Assessment of Stability in Aqueous Solution using HPLC
This protocol outlines a method to evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of choice
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (typically ≤1%) and consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Store this sample at -20°C until analysis.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Treat each aliquot as described in step 2.
-
After collecting all time points, analyze the samples by HPLC.
-
For each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
Visualizations
Carbonic Anhydrase IX (CAIX) Signaling Pathway in Hypoxia
Caption: CAIX expression is induced by hypoxia and regulates pH for cell survival.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in aqueous solution.
hCAIX-IN-8 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues encountered during hCAIX-IN-8 assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents for the this compound assay and how should they be prepared?
A1: The critical reagents include recombinant human carbonic anhydrase IX (hCAIX), the inhibitor this compound, a suitable substrate (e.g., p-nitrophenyl acetate), and the assay buffer. Prepare fresh substrate and enzyme solutions for each experiment to ensure optimal activity.[1] this compound should be dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution, which can then be serially diluted.
Q2: What are the recommended positive and negative controls for this assay?
A2: A positive control should be a known, potent inhibitor of hCAIX to confirm the assay is working correctly. The negative control should be a reaction mixture without the inhibitor (vehicle control, e.g., DMSO) to establish the baseline enzyme activity.[1][2] An additional control without the enzyme can be included to measure any background signal.[2]
Q3: What is the optimal pH and temperature for the this compound assay?
A3: The optimal pH for carbonic anhydrase activity is generally around 8.1.[3] It is crucial to maintain a consistent pH throughout the experiment, as small deviations can significantly impact enzyme activity.[2] Most enzyme assays are performed at a steady temperature, typically room temperature (around 20-25°C) or 37°C.[1][2] The assay buffer must be at room temperature to work optimally.[4]
Q4: How can I minimize variability when pipetting small volumes?
A4: To minimize pipetting errors, especially with small volumes, it is recommended to prepare a master reaction mix whenever possible.[4] Use calibrated pipettes and gently pipette against the wall of the tubes to avoid air bubbles.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: My calculated IC50 values for this compound are inconsistent across different experiments. What could be the cause and how can I fix it?
A: High variability in IC50 values is a common issue and can stem from several factors. Below is a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | Ensure the enzyme is properly stored and handled to avoid degradation.[2] Prepare fresh enzyme dilutions for each experiment and avoid repeated freeze-thaw cycles.[1][2] Perform an enzyme titration to determine the optimal active enzyme concentration for the assay.[5] |
| Inhibitor Instability or Precipitation | Visually inspect the inhibitor stock and working solutions for any signs of precipitation. Poor inhibitor solubility can lead to inconsistent results.[1] Consider the use of detergents, but keep their concentrations well below the critical micelle concentration (CMC) to avoid interference.[5] |
| Variable Incubation Times | Use a timer to ensure consistent pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition.[4] |
| Plate Edge Effects | Evaporation at the edges of microplates can concentrate reagents and alter reaction rates.[2] To mitigate this, avoid using the outer wells or fill them with buffer or water. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques.[4] Prepare master mixes for the enzyme, inhibitor dilutions, and substrate to minimize pipetting variability between wells.[4] |
Issue 2: Low or No Inhibition Observed
Q: I am not observing any significant inhibition of hCAIX even at high concentrations of this compound. What should I check?
A: A lack of inhibition can be frustrating. This guide will help you identify the potential source of the problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the integrity and concentration of your this compound stock solution. If possible, confirm its identity and purity using an appropriate analytical method. |
| Incorrect Assay Conditions | Confirm that the pH of the assay buffer is optimal for hCAIX activity (around 8.1).[3] Ensure the assay is performed at the recommended temperature.[1][2] |
| Enzyme Concentration Too High | If the enzyme concentration is too high, the reaction may proceed too quickly to be accurately measured, or an insufficient amount of inhibitor is present to cause a significant effect.[1] Dilute the enzyme to achieve a steady, measurable rate.[2] |
| Substrate Concentration | The concentration of the substrate can influence the apparent potency of the inhibitor.[5] Ensure you are using the recommended substrate concentration for the assay. |
| Omission of a Protocol Step | Carefully review the assay protocol to ensure no steps were missed, such as the pre-incubation of the enzyme and inhibitor.[1][4] |
Experimental Protocols
Standard this compound Inhibition Assay Protocol
This protocol outlines a standard procedure for determining the inhibitory activity of this compound on recombinant human carbonic anhydrase IX.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer with a pH suitable for hCAIX activity (e.g., Tris buffer, pH 8.1). Ensure the buffer is at room temperature before use.[3][4]
- hCAIX Enzyme Solution: Prepare a fresh stock solution of recombinant hCAIX in assay buffer. The final concentration should be determined by an initial enzyme titration experiment to ensure a linear reaction rate over time.[1][5]
- This compound Inhibitor Solutions: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
- Substrate Solution: Prepare a fresh solution of the substrate (e.g., p-nitrophenyl acetate) in the assay buffer.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer to all wells.
- Add the this compound inhibitor dilutions to the appropriate wells. Include a vehicle control (DMSO) for the 100% activity reference and a control with a known inhibitor as a positive control.
- Add the hCAIX enzyme solution to all wells except the no-enzyme control wells.
- Pre-incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1][6]
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 400-450 nm for p-nitrophenol production) in kinetic mode using a microplate reader.[7][8]
3. Data Analysis:
- Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
- Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visual Guides
Caption: Workflow for the this compound inhibition assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: hCAIX-IN-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS No. 2414633-40-0) is a small molecule inhibitor that selectively targets the enzymatic activity of human carbonic anhydrase IX (hCAIX).[1] CAIX is a transmembrane enzyme highly expressed in many types of tumors, often as a result of hypoxia. It plays a crucial role in regulating intra- and extracellular pH, which is vital for tumor cell survival, proliferation, and invasion.[2][3] By inhibiting hCAIX, this compound disrupts pH regulation, leading to intracellular acidification and subsequent induction of apoptosis, as well as the inhibition of cell proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[1]
Q2: What is the selectivity profile of this compound?
This compound is a selective inhibitor of hCAIX. However, it can also inhibit other carbonic anhydrase isoforms at higher concentrations. The known IC50 values are summarized in the table below.
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | IC50 (µM) |
| hCAIX | 0.024[1] |
| CAII | 1.99[1] |
| CAVA | 1.10[1] |
Q3: In which cancer cell lines can I expect to see an effect with this compound treatment?
The efficacy of this compound is correlated with the expression level of hCAIX on the target cells. Therefore, cancer cell lines known to express high levels of hCAIX, particularly under hypoxic conditions, are more likely to be sensitive to the compound. It is recommended to verify hCAIX expression in your cell line of interest by Western blot or flow cytometry before initiating experiments.
Q4: What are the expected biological effects of this compound treatment in sensitive cancer cells?
Treatment of hCAIX-expressing cancer cells with this compound is expected to lead to:
-
Reduced cell proliferation and viability.[1]
-
Induction of apoptosis.[1]
-
Inhibition of cell migration and invasion.[1]
-
Reduction of epithelial-to-mesenchymal transition (EMT).[1]
Troubleshooting Guide
This guide addresses potential unexpected results that researchers may encounter during experiments with this compound.
Issue 1: No significant effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Low or absent hCAIX expression in the cell line. | 1. Confirm hCAIX protein expression in your cell line using Western blot or flow cytometry. 2. If expression is low, consider inducing hCAIX expression by culturing cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during treatment. |
| Suboptimal concentration of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range could be from 0.1 µM to 10 µM. |
| Incorrect compound handling or storage. | 1. Ensure this compound is properly dissolved in a suitable solvent (e.g., DMSO) and stored according to the manufacturer's instructions to maintain its activity. |
| Cell culture conditions. | 1. Ensure that the cell culture medium pH is stable and within the optimal range for your cells. Fluctuations in media pH can sometimes mask the effects of CAIX inhibition. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Ensure uniform cell seeding across all wells and plates. Use a cell counter for accurate cell quantification. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound. | 1. Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. Vortex the stock solution and the final diluted solution thoroughly. |
Issue 3: Unexpected off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Inhibition of other CA isoforms. | 1. Refer to the selectivity profile (Table 1). If using high concentrations of this compound, consider the possibility of inhibiting CAII or CAVA. 2. Use a lower, more specific concentration of this compound if possible. 3. As a control, consider using a structurally different CAIX inhibitor or a non-inhibitory analog to confirm that the observed effects are specific to CAIX inhibition. |
| Compound purity. | 1. If possible, verify the purity of the this compound compound using analytical methods such as HPLC-MS. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for hCAIX Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against hCAIX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Signaling pathway of hCAIX under hypoxia and the intervention point of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Technical Support Center: hCAIX-IN-8 and Normal Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the human carbonic anhydrase IX (hCAIX) inhibitor, hCAIX-IN-8, in normal cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with the regulation of intra- and extracellular pH, particularly under hypoxic conditions. By inhibiting hCAIX, this compound disrupts pH regulation in cancer cells, leading to apoptosis and reduced cell proliferation, migration, and invasion.
Q2: Is this compound expected to be cytotoxic to normal, non-cancerous cells?
A2: Commercial sources state that this compound exhibits "low toxicity"[1]. Generally, the expression of CAIX in normal tissues is limited, which suggests that selective CAIX inhibitors should have a favorable safety profile with minimal effects on normal cells[2]. However, quantitative data on the cytotoxicity of this compound in a comprehensive panel of normal cell lines is currently limited in publicly available literature. As a reference, other selective CAIX inhibitors have shown significantly lower cytotoxicity in normal cells compared to cancer cells that overexpress CAIX.
Q3: How can I assess the selectivity of my CAIX inhibitor for cancer cells over normal cells?
A3: To determine the selectivity of a CAIX inhibitor, you should perform cytotoxicity assays on a panel of both cancer cell lines (with varying levels of CAIX expression) and a variety of normal, non-tumorigenic human cell lines. The ratio of the IC50 value (the concentration at which 50% of cell viability is inhibited) in normal cells to the IC50 value in cancer cells provides the Selectivity Index (SI). A higher SI indicates greater selectivity for cancer cells. For example, one study calculated the SI for a sulphonamide CAIX inhibitor, compound E, against various cell lines[3].
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines treated with a CAIX inhibitor.
-
Possible Cause 1: Off-target effects. The inhibitor may be affecting other essential cellular processes unrelated to CAIX.
-
Troubleshooting Step: Perform a target deconvolution screen or test the inhibitor against other carbonic anhydrase isoforms to assess its specificity.
-
-
Possible Cause 2: Sub-optimal experimental conditions. The observed cytotoxicity might be an artifact of the assay conditions.
-
Possible Cause 3: Expression of CAIX in the "normal" cell line. Some immortalized non-cancerous cell lines may have altered gene expression profiles, including unexpected CAIX expression.
-
Troubleshooting Step: Confirm the absence of CAIX expression in your normal cell lines using techniques like Western blot or immunofluorescence.
-
Issue 2: Inconsistent IC50 values for a CAIX inhibitor in the same normal cell line across experiments.
-
Possible Cause 1: Variation in cell health and passage number. Cells that are unhealthy or have been passaged too many times can exhibit altered sensitivity to compounds.
-
Troubleshooting Step: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell morphology and viability.
-
-
Possible Cause 2: Inaccurate compound concentration. Errors in serial dilutions can lead to significant variations in the final concentrations tested.
-
Troubleshooting Step: Prepare fresh dilutions for each experiment and verify the concentration of your stock solution.
-
-
Possible Cause 3: Assay variability. The specific cytotoxicity assay used can be a source of variability.
-
Troubleshooting Step: Ensure proper mixing of reagents and consistent incubation times. Include appropriate positive and negative controls in every assay plate.
-
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound in normal cells, the following table presents data for a different selective sulphonamide CAIX inhibitor, referred to as "Compound E," to illustrate the concept of a selectivity index[3]. Researchers are encouraged to generate similar data for this compound in their cell lines of interest.
Table 1: Cytotoxicity of Sulphonamide CAIX Inhibitor "Compound E" [3]
| Cell Line | Cell Type | IC50 (µM) after 72h | Selectivity Index (SI) vs. HeLa |
| HeLa | Cervical Cancer | 20.1 | 1.00 |
| HT-29 | Colon Cancer | 35.2 | 0.57 |
| MDA-MB-231 | Breast Cancer | 45.8 | 0.44 |
| HEK-293 | Normal Human Embryonic Kidney | >75 | >3.73 |
| PNT-1A | Normal Human Prostate Epithelium | >75 | >3.73 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
Test compound
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (positive control)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
-
Visualizations
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of a compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX inhibition affects viability of cancer cells adapted to extracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving hCAIX-IN-8 Delivery In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of hCAIX-IN-8. Given the limited publicly available in vivo data for this compound, this guide leverages established protocols for other small molecule inhibitors with similar characteristics, such as JNK-IN-8, to provide a practical framework for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX).[1][2] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[3] By inhibiting hCAIX, this compound is expected to disrupt pH regulation in cancer cells, leading to increased intracellular acidification and potentially inducing apoptosis and reducing cell migration.[2]
Q2: My this compound formulation is cloudy and appears to have precipitated. What should I do?
A2: Precipitation is a common issue for many small molecule inhibitors due to their low aqueous solubility. This can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your formulation for any particulates before administration.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the chances of precipitation over time.
-
Sonication/Vortexing: Gentle sonication or thorough vortexing can help in redissolving the compound.
-
Formulation Optimization: If precipitation persists, consider optimizing the formulation vehicle. Refer to the table below for common strategies.
Q3: I am observing high variability in therapeutic outcomes between my experimental animals. What could be the cause?
A3: Inconsistent results in vivo can arise from several factors, ranging from the formulation to the experimental procedure itself.
Troubleshooting Steps:
-
Consistent Formulation: Ensure your formulation is homogenous. If using a suspension, vortex it well before drawing each dose.
-
Accurate Dosing: Use appropriate and calibrated equipment for administration to ensure each animal receives the correct dose.
-
Animal Handling: Standardize your experimental procedures, including the time of day for dosing and the handling of the animals, to minimize stress-induced variability.
-
Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal (IP) injections may offer higher bioavailability than oral gavage for compounds with poor oral absorption.
Q4: I am not observing the expected therapeutic effect in my in vivo model. What are some potential reasons?
A4: A lack of efficacy can be multifactorial.
Troubleshooting Steps:
-
Pharmacokinetics (PK): The compound may have a short half-life or poor bioavailability, meaning it's not reaching the tumor at a high enough concentration or for a sufficient duration. Consider a pilot PK study to determine the drug's concentration in plasma and tumor tissue over time.
-
Dose Escalation: You may need to perform a dose-escalation study to find the optimal therapeutic dose for your specific model.
-
Tumor Model: The tumor model itself may not be sensitive to hCAIX inhibition. Verify the expression of hCAIX in your chosen cell line or patient-derived xenograft (PDX) model.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Lines | Effect |
| This compound | hCAIX | 0.024 | - | Inhibits cell migration, induces apoptosis |
| hCAII | 1.99 | - | - | |
| hCAVA | 1.10 | - | - |
Data sourced from publicly available information.[1][2]
Formulation Strategies for Poorly Soluble Compounds
The following table outlines common formulation strategies for improving the solubility and delivery of small molecule inhibitors like this compound.
| Strategy | Description | Example Vehicle for JNK-IN-8 (as a proxy) | Advantages | Disadvantages |
| Co-solvents | Using a mixture of a water-miscible organic solvent and an aqueous solution to increase solubility. | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | Simple to prepare and commonly used in preclinical studies. | Can cause toxicity at higher concentrations of the organic solvent. |
| Surfactants | Using agents like Tween 80 to form micelles that encapsulate the hydrophobic compound, increasing its solubility in water. | 2% ethanol and 5% Tween-80 in PBS | Can significantly improve solubility and stability. | Potential for hemolysis or other toxicities at high concentrations. |
| Cyclodextrins | Using cyclic oligosaccharides like SBE-β-CD to form inclusion complexes with the drug, enhancing its solubility. | 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline | Generally well-tolerated and effective at increasing solubility. | Can be more expensive than other excipients. |
| Suspensions | Dispersing the solid drug in a liquid vehicle, often with a suspending agent to prevent settling. | 0.5% hydroxypropylmethylcellulose and 0.1% Tween-80 in PBS | Can be used for oral administration of poorly soluble drugs. | Risk of non-uniform dosing if not properly suspended. |
Formulation examples are based on published protocols for JNK-IN-8 and may require optimization for this compound.[4][5][6]
Experimental Protocols
The following are detailed methodologies for preparing and administering formulations, based on successful protocols for the structurally similar inhibitor, JNK-IN-8. Note: These are starting points and may require optimization for this compound.
Protocol 1: Intraperitoneal (IP) Injection using a Co-solvent/Surfactant Vehicle
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing 2% ethanol and 5% Tween-80 in sterile PBS.
-
Dissolve the this compound in the vehicle to the desired final concentration.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Administer to the animal via intraperitoneal injection at the appropriate volume based on the animal's weight.
Protocol 2: Oral Gavage using a Suspension Vehicle
Materials:
-
This compound
-
Hydroxypropylmethylcellulose (HPMC)
-
Tween 80
-
Purified water, sterile
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by dissolving 0.5% HPMC and 0.1% Tween-80 in sterile water.
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly to create a uniform suspension.
-
Administer to the animal via oral gavage using a suitable gavage needle. Ensure the suspension is well-mixed before each administration.
Visualizations
Signaling Pathway of hCAIX in the Tumor Microenvironment
Caption: hCAIX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-8 interference with assay reagents
Welcome to the technical support center for hCAIX-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). Its primary mechanism of action is the inhibition of the enzymatic activity of hCAIX, which is a key regulator of pH in the tumor microenvironment. By inhibiting hCAIX, this compound can disrupt pH balance, leading to reduced proliferation, migration, and induction of apoptosis in cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in a suitable organic solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: In which types of assays can this compound be used?
A3: this compound is primarily used in in vitro enzyme inhibition assays to determine its potency and selectivity against carbonic anhydrase isoforms. It is also widely used in cell-based assays to investigate its effects on cancer cell proliferation, viability (e.g., MTT, XTT, or resazurin assays), migration, and apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Carbonic Anhydrase Activity Assays
If you are observing variability in the IC50 values of this compound in your fluorescence-based carbonic anhydrase activity assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound may have limited solubility in aqueous assay buffers. Visually inspect for any precipitation in your assay wells. It is recommended to first dissolve this compound in 100% DMSO and then dilute to the final concentration in assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%). |
| This compound Autofluorescence or Quenching | Small molecules can sometimes possess intrinsic fluorescence or quenching properties that interfere with the assay readout. To check for this, run a control plate without the enzyme, containing only the buffer, fluorescent substrate, and this compound at the concentrations used in the experiment. A significant signal in the absence of the enzyme indicates interference. |
| Assay Reagent Instability | Ensure that all assay reagents, particularly the fluorescent substrate and the enzyme, are fresh and have been stored correctly. Prepare solutions on the day of the experiment if possible. |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing intermediate dilutions to increase the volumes being handled. |
Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
When using this compound in cell viability assays like the MTT assay, unexpected increases or decreases in signal can sometimes be attributed to interference from the compound itself.
| Potential Cause | Recommended Solution |
| Direct Reduction of MTT by this compound | Some small molecules can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability. To test for this, include control wells containing media, MTT reagent, and this compound at various concentrations, but without cells. An increase in absorbance in these wells indicates direct MTT reduction. |
| This compound Absorbance Overlap | This compound might absorb light at the same wavelength used to measure the formazan product (typically 570 nm). To check for this, measure the absorbance of this compound in the assay media at the detection wavelength in the absence of cells and MTT. If there is significant absorbance, this background should be subtracted from your experimental values. |
| Compound Cytotoxicity at High Concentrations | While this compound is a targeted inhibitor, at very high concentrations it may exhibit off-target cytotoxic effects. Ensure you are using a dose-response curve to identify the optimal concentration range for your experiments. |
| Interaction with Serum Proteins | If your culture medium contains serum, this compound may bind to serum proteins, reducing its effective concentration. Consider conducting experiments in serum-free or low-serum media for the duration of the compound treatment, if appropriate for your cell line. |
Quantitative Data Summary
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized in the table below.
| Isoform | IC50 (µM) |
| hCAIX | 0.024[1] |
| hCAII | 1.99[1] |
| hCAVA | 1.10[1] |
Experimental Protocols
Protocol 1: Fluorescence-Based Carbonic Anhydrase IX Activity Assay
This protocol is for determining the inhibitory activity of this compound on recombinant human carbonic anhydrase IX.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCAIX)
-
This compound
-
Assay Buffer: 20 mM HEPES, pH 7.4
-
Fluorescein diacetate (FDA) as substrate
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is the same for all wells and does not exceed 1%.
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include wells with buffer and DMSO only as a negative control.
-
Add 25 µL of a solution containing recombinant hCAIX to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorescein diacetate (FDA) substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) over time.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Absorbance microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of hCAIX in the tumor microenvironment and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential assay interference from small molecules like this compound.
References
Technical Support Center: Troubleshooting Inconsistent hCAIX-IN-8 Results
Welcome to the technical support center for hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For short-term storage, a concentrated stock solution in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility in your experimental buffer is low. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh dilution from your stock solution. It is also advisable to check the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Q3: I am observing high variability in my cell-based assay results. What are the potential causes?
A3: High variability can stem from several factors, including inconsistent cell seeding density, variations in incubation times, and instability of the compound in the culture medium. Ensure that you are using a consistent cell passage number and that cells are in the logarithmic growth phase. It is also crucial to maintain consistent environmental conditions (e.g., CO2 levels, temperature, and humidity).
Q4: What is the expected effect of this compound on intracellular and extracellular pH?
A4: hCAIX is a key regulator of pH in the tumor microenvironment. By inhibiting hCAIX, this compound is expected to disrupt the enzyme's ability to hydrate carbon dioxide, leading to an increase in intracellular acidity and a potential decrease in extracellular acidity. This shift in pH can, in turn, affect various cellular processes.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High IC50 Value)
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old or improperly stored solutions. |
| Incorrect Assay Conditions | Optimize the assay parameters, including cell seeding density, incubation time, and serum concentration in the media. Serum proteins can sometimes bind to small molecules, reducing their effective concentration. |
| Low hCAIX Expression in Cells | Confirm the expression level of hCAIX in your cell line of choice using techniques like Western blotting or qPCR. The inhibitory effect of this compound will be more pronounced in cells with high hCAIX expression. |
| Cellular Efflux | Some cell lines express efflux pumps that can actively remove the inhibitor from the cytoplasm. Consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment. |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and pre-wet the tips. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile PBS or media without cells. |
| Cell Clumping | Ensure a single-cell suspension before seeding to achieve a uniform cell distribution in each well. |
| Inconsistent Incubation Times | Standardize the timing of compound addition and assay readout for all plates and replicates. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various carbonic anhydrase isoforms.
| Target | IC50 (µM) | Reference |
| hCAIX | 0.024 | [1] |
| hCAII | 1.99 | [1] |
| hCAVA | 1.10 | [1] |
Experimental Protocols
Cell Viability Assay using a Tetrazolium Salt-Based Method (e.g., WST-8)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line expressing hCAIX
-
Complete cell culture medium
-
96-well cell culture plates
-
Tetrazolium salt-based reagent (e.g., WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration should also be prepared.
-
Treatment: Remove the old medium from the wells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Development: Add the tetrazolium salt-based reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based experiment.
References
Validation & Comparative
hCAIX-IN-8 vs. Acetazolamide: A Comparative Guide for Cancer Cell Researchers
In the landscape of cancer therapeutics, targeting tumor-specific proteins is a paramount strategy. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme overexpressed in a variety of solid tumors, playing a crucial role in tumor acidosis, proliferation, and metastasis. Its inhibition presents a promising avenue for anti-cancer drug development. This guide provides a detailed comparison of two CAIX inhibitors, hCAIX-IN-8 and the well-established drug acetazolamide, for researchers, scientists, and drug development professionals.
Performance Comparison: this compound and Acetazolamide
The following table summarizes the inhibitory concentrations (IC50) of this compound and acetazolamide in various cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different research findings.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | Not Specified | 1.21 µM | MedChemExpress |
| HT-29 (Colorectal Adenocarcinoma) | Not Specified | 2.34 µM | MedChemExpress | |
| Acetazolamide | HT-29 (Colorectal Adenocarcinoma) | MTT Assay (Hypoxia) | 53.78 µM | [1] |
| SH-SY5Y (Neuroblastoma) | AlamarBlue Assay | ~45 µM | [1] | |
| SK-N-SH (Neuroblastoma) | AlamarBlue Assay | > 100 µM | [1] | |
| SK-N-BE(2) (Neuroblastoma) | AlamarBlue Assay | > 100 µM | [1] | |
| U251 (Glioblastoma) | Proliferation Assay (Hypoxia) | No significant effect | [2][3] | |
| T98G (Glioblastoma) | Proliferation Assay (Hypoxia) | No significant effect | [2][3] | |
| 5637 (Bladder Cancer) | Proliferation Assay (Hypoxia) | No significant effect | [2][3] | |
| HT-1376 (Bladder Cancer) | Proliferation Assay (Hypoxia) | No significant effect | [2][3] | |
| CF-PAC-1 (Pancreatic Cancer) | Proliferation Assay (Hypoxia) | Slight inhibition at high concentrations | [2] | |
| PANC-1 (Pancreatic Cancer) | Proliferation Assay (Hypoxia) | No significant effect | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assays
1. MTT Assay:
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the inhibitor (this compound or acetazolamide) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2. CCK-8 (Cell Counting Kit-8) Assay:
This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitor for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Hypoxic Tumor Microenvironment
The primary mechanism of action for this compound is the inhibition of carbonic anhydrase IX. In the hypoxic core of solid tumors, CAIX is highly expressed and plays a critical role in maintaining the intracellular pH (pHi) by converting CO2 to bicarbonate and protons. This process contributes to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and chemoresistance. By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of cell proliferation and invasion. The downstream effects of CAIX inhibition can impact several signaling pathways, including those regulated by HIF-1α and PI3K/Akt.
Acetazolamide: A Multi-faceted Inhibitor
Acetazolamide is a non-specific carbonic anhydrase inhibitor that affects multiple CA isoforms. Its anti-cancer effects are attributed to the disruption of pH homeostasis, similar to this compound. However, studies have revealed its influence on specific signaling pathways. In breast cancer cells, acetazolamide has been shown to induce autophagy and apoptosis through the p53/DRAM pathway and by attenuating the pro-survival Akt signaling pathway[4]. In bladder cancer, it has been found to suppress the β-catenin signaling pathway[4].
Experimental Workflow: A Comparative Overview
The following diagram illustrates a general experimental workflow for comparing the in vitro efficacy of this compound and acetazolamide in cancer cells.
Conclusion
Both this compound and acetazolamide demonstrate potential as anti-cancer agents through the inhibition of carbonic anhydrase activity. The available data suggests that this compound may be a more potent inhibitor of CAIX-expressing cancer cells compared to acetazolamide, as indicated by its lower IC50 values in the tested cell lines. However, acetazolamide's effects on multiple signaling pathways, including p53, Akt, and β-catenin, suggest a broader mechanism of action that could be advantageous in certain cancer contexts.
Researchers should consider the specific cancer type, the expression levels of CAIX, and the desired therapeutic outcome when choosing between these inhibitors. Further head-to-head studies under standardized experimental conditions are warranted to provide a more definitive comparison of their efficacy and to fully elucidate their respective mechanisms of action in different cancer models. This guide serves as a foundational resource to inform the design of such future investigations.
References
- 1. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Combined treatment with acetazolamide and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide triggers death inducing autophagy in T-47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to hCAIX-IN-8 and SLC-0111: Efficacy and Mechanistic Insights
For researchers and drug development professionals navigating the landscape of carbonic anhydrase IX (CAIX) inhibitors, a clear understanding of the available compounds is crucial. This guide provides a comparative analysis of two such inhibitors, hCAIX-IN-8 and SLC-0111, focusing on their efficacy, selectivity, and proposed mechanisms of action based on currently available data. While extensive research has been published on SLC-0111, public information on this compound is more limited, and this guide reflects the current state of knowledge.
Introduction to CAIX Inhibition in Oncology
Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2][3] Under hypoxic conditions, common in the tumor microenvironment, CAIX helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment.[4][5][6] This acidification promotes tumor invasion, metastasis, and resistance to therapy, making CAIX an attractive target for anticancer drug development.[2][4][5]
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 7i) has been identified as a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX).[7][8] Preclinical data suggests that this compound exhibits anti-proliferative activity and can induce apoptosis, decrease epithelial-to-mesenchymal transition (EMT), and inhibit cell migration and colonization, all with reportedly low toxicity.[7]
SLC-0111: A Clinically Investigated CAIX Inhibitor
SLC-0111 is a ureido-substituted benzenesulfonamide that has been extensively studied as a selective inhibitor of CAIX and CAXII.[9] It has progressed to Phase I and Phase Ib/II clinical trials for the treatment of advanced solid tumors.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, often in combination with chemotherapy, in various cancer models.[10]
Comparative Efficacy and Selectivity
A direct, comprehensive comparison of the efficacy of this compound and SLC-0111 is challenging due to the disparity in available data. However, we can compare their inhibitory activity against different carbonic anhydrase isoforms.
Table 1: In Vitro Inhibitory Activity of this compound and SLC-0111
| Compound | Target | IC50 (µM) | Ki (nM) | Selectivity (over CAII) |
| This compound | CAIX | 0.024[7] | - | ~83-fold |
| CAII | 1.99[7] | - | ||
| CAVA | 1.10[7] | - | ||
| SLC-0111 | CAIX | - | 45[11] | ~66-fold |
| CAII | - | 2970[11] | ||
| CAXII | - | 5.7[11] |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate greater potency. Selectivity is calculated as the ratio of IC50 or Ki for CAII to that for CAIX.
From the available data, this compound demonstrates potent inhibition of CAIX with an IC50 in the nanomolar range. SLC-0111 also shows high potency against CAIX and CAXII. Both compounds exhibit good selectivity for CAIX over the ubiquitous CAII isoform, which is important for minimizing off-target effects.
Mechanism of Action and Signaling Pathways
Both this compound and SLC-0111 function by inhibiting the enzymatic activity of CAIX. This leads to a disruption of pH regulation in the tumor microenvironment. The inhibition of CAIX results in intracellular acidification and a decrease in the acidity of the extracellular space. These changes can trigger a cascade of downstream effects, including the induction of apoptosis and the inhibition of pathways involved in cell proliferation, migration, and invasion.
Caption: Simplified signaling pathway of CAIX inhibition.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely published. The following provides a general overview of methodologies commonly used to evaluate CAIX inhibitors, drawing from studies on SLC-0111.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 or Ki value.
Cell Viability and Proliferation Assays
The effect of CAIX inhibitors on cancer cell viability and proliferation is commonly assessed using assays such as the MTT or crystal violet assay. Cancer cell lines known to overexpress CAIX are treated with the inhibitor over a period of time, and the number of viable cells is quantified.
Apoptosis Assays
Induction of apoptosis can be measured using techniques like Annexin V/propidium iodide (PI) staining followed by flow cytometry. This allows for the quantification of early and late apoptotic cells.
Cell Migration and Invasion Assays
The impact of CAIX inhibitors on cell motility is evaluated using wound healing (scratch) assays or transwell migration assays. To assess invasion, the transwell inserts are coated with a basement membrane extract (e.g., Matrigel).
In Vivo Tumor Xenograft Models
The in vivo efficacy of CAIX inhibitors is often evaluated in animal models, typically immunodeficient mice bearing xenografts of human cancer cells. Tumor growth is monitored over time in response to treatment with the inhibitor, alone or in combination with other therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HCAIX – Harbor Capital Appreciation Inv Fund Stock Price | Morningstar [morningstar.com]
- 6. Bioactive Compounds Isolated from the Species of the Campanula Genus: A Review [mdpi.com]
- 7. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Unveiling the Selectivity of hCAIX-IN-8: A Comparative Analysis with Other CAIX Inhibitors
For Immediate Release
In the landscape of cancer therapy, the selective inhibition of carbonic anhydrase IX (CAIX), a key enzyme in tumor pH regulation and progression, remains a critical area of research. A novel inhibitor, hCAIX-IN-8, has emerged with a promising selectivity profile. This guide provides a detailed comparison of this compound with other notable CAIX inhibitors, SLC-0111 (also known as U-104), presenting quantitative data, experimental methodologies, and a visual representation of the targeted pathway to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency of this compound, SLC-0111, and U-104 against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant), with lower values indicating higher potency.
| Inhibitor | hCA I (Ki/IC50 in nM) | hCA II (Ki/IC50 in nM) | hCAIX (Ki/IC50 in nM) | hCAVA (IC50 in µM) | hCAXII (Ki in nM) |
| This compound | - | 1990[1] | 24 [1] | 1.10[1] | - |
| SLC-0111 / U-104 | 5080[2][3] | 9640[2][3] | 45.1 [2][4] | - | 4.5 [2][4] |
Note: IC50 and Ki values are distinct measures of inhibitor potency. While both indicate the concentration required for 50% inhibition, Ki is a more direct measure of binding affinity. The data for this compound is provided in IC50 values, while for SLC-0111/U-104, it is primarily in Ki values.
Experimental Protocols
The determination of the inhibitory activity of these compounds against various carbonic anhydrase isoforms is crucial for assessing their selectivity. The most common methods employed are the stopped-flow CO2 hydration assay and colorimetric assays.
Stopped-Flow CO2 Hydration Assay
This is a direct method for measuring the catalytic activity of carbonic anhydrase. The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.
Principle: The hydration of CO2 by carbonic anhydrase produces bicarbonate and a proton, leading to a decrease in pH. The rate of this reaction is monitored by a pH indicator.
General Protocol:
-
A solution of CO2 is rapidly mixed with a buffered solution containing the purified carbonic anhydrase isoform and a pH indicator (e.g., phenol red) in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the absorbance change.
-
To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the inhibitor before the assay.
-
The inhibition constants (Ki) are then calculated by analyzing the effect of the inhibitor concentration on the enzyme kinetics.
Colorimetric Assay (p-Nitrophenyl Acetate Hydrolysis)
This method utilizes the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.
General Protocol:
-
The assay is typically performed in a 96-well plate format.
-
The purified carbonic anhydrase isoform is incubated with various concentrations of the inhibitor.
-
The substrate, p-NPA, is added to initiate the reaction.
-
The formation of p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The primary target of these inhibitors, CAIX, is a transmembrane enzyme that is highly upregulated in many solid tumors in response to hypoxia (low oxygen levels). Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. The following diagram illustrates the hypoxia-induced expression of CAIX and the mechanism of its inhibition.
Caption: Hypoxia-induced CAIX expression and inhibition.
The following diagram illustrates a typical experimental workflow for evaluating the selectivity of a CAIX inhibitor.
Caption: Workflow for CAIX inhibitor selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbonic Anhydrase IX/XII Inhibitor II, U-104 The Carbonic Anhydrase IX/XII Inhibitr II, U-104 controls the biological activity of Carbonic Anhydrase IX/XII. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to hCAIX-IN-8 and Other Carbonic Anhydrase IX Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of hCAIX-IN-8 and other prominent Carbonic Anhydrase IX (CAIX) inhibitors. The information presented is intended to assist researchers in evaluating and selecting the most suitable compounds for their pre-clinical and clinical investigations.
Introduction to Carbonic Anhydrase IX (CAIX) as a Cancer Target
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, with very limited expression in normal tissues.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and resistance to therapy.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps cancer cells maintain a favorable intracellular pH for survival and proliferation while acidifying the extracellular space.[1] This makes CAIX an attractive therapeutic target in oncology.
Overview of this compound and Alternative CAIX Inhibitors
This guide focuses on a comparative analysis of this compound against other well-documented CAIX inhibitors: SLC-0111, U-104, and the broadly used carbonic anhydrase inhibitor, Acetazolamide.
-
This compound: A potent and selective inhibitor of human Carbonic Anhydrase IX (hCAIX). While specific quantitative data on its anti-cancer effects in cell lines and in vivo models is not extensively available in the public domain, its high selectivity for CAIX suggests a promising therapeutic window.
-
SLC-0111 (also known as U-104 in some contexts): A well-characterized CAIX inhibitor that has undergone clinical investigation.[5] It has demonstrated the ability to reduce cancer cell growth, induce apoptosis, and sensitize tumors to conventional chemotherapies.[6][7][8]
-
U-104: A ureidosulfonamide inhibitor, often referred to interchangeably with SLC-0111 in literature, that has shown efficacy in reducing prostate cancer cell growth and inducing apoptosis.[6]
-
Acetazolamide: A non-specific carbonic anhydrase inhibitor that has been studied for its anti-cancer effects, often in combination with other therapies.[9]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-cancer effects of the compared CAIX inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of CAIX Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data not publicly available | - | - | - |
| SLC-0111 | Glioblastoma cell lines | Glioblastoma | 80 - 100 | [10] |
| Pancreatic cancer cell lines | Pancreatic Cancer | ~120 - 125 | [10] | |
| FaDu | Head and Neck Squamous Carcinoma | Causes 26% viability reduction at 100 µM | [11] | |
| SCC-011 | Head and Neck Squamous Carcinoma | Causes 15% viability reduction at 100 µM | [11] | |
| HT-29 | Colorectal Cancer | 13.53 (as a 4-pyridyl analog) | [5] | |
| MCF7 | Breast Cancer | 18.15 | [5] | |
| PC3 | Prostate Cancer | 8.71 | [5] | |
| U-104 | AT-1 | Prostate Cancer | Dose-dependent reduction in viability | [12] |
| Acetazolamide | HT-29 | Colorectal Cancer | 53.78 (hypoxic conditions) | [13] |
| H-727 | Bronchial Carcinoid | 117 (7-day treatment) | [14] | |
| H-720 | Bronchial Carcinoid | 166 (7-day treatment) | [14] | |
| SH-SY5Y | Neuroblastoma | ~45 | [15] |
Table 2: In Vivo Anti-Tumor Efficacy of CAIX Inhibitors
| Inhibitor | Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| This compound | Data not publicly available | - | - | - | - |
| U-104 | MIA PaCa-2 xenograft (mice) | Pancreatic Cancer | 40 mg/kg daily (i.p.) | Statistically significant delay in tumor growth | |
| Acetazolamide | SH-SY5Y xenograft (mice) | Neuroblastoma | 40 mg/kg (in combination with MS-275) | Potentiated tumor growth inhibition | [15] |
Mechanism of Action and Signaling Pathways
The primary anti-cancer mechanism of CAIX inhibitors stems from the disruption of pH regulation in the tumor microenvironment. Inhibition of CAIX's enzymatic activity leads to intracellular acidification and a decrease in extracellular acidity.[1][6] This pH dysregulation triggers several downstream signaling events that culminate in reduced cancer cell survival, proliferation, and invasion.
Signaling Pathway of CAIX Inhibition
Caption: CAIX inhibitors block the conversion of CO2 to H+ and HCO3-, leading to intracellular acidification and downstream anti-cancer effects.
Inhibition of CAIX leads to a decrease in intracellular pH (pHi), which can trigger apoptosis through the activation of caspases and an increase in pro-apoptotic proteins like Bax. Furthermore, the altered pH can inhibit the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the design and execution of comparative studies.
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic or cytostatic effects of CAIX inhibitors on cancer cell lines and to calculate the IC50 value.
Caption: General workflow for determining cell viability using MTT or XTT assays.
MTT Assay Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the CAIX inhibitor and a vehicle control for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or other solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with CAIX inhibitors.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Protocol:
-
Seed cells in 6-well plates and treat with the CAIX inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of CAIX inhibitors in a living organism.
Caption: A typical workflow for an in vivo cancer xenograft study.
Protocol:
-
Subcutaneously inject 1-10 million cancer cells into the flank of immunodeficient mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CAIX inhibitor at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Conclusion
CAIX inhibitors represent a promising class of targeted anti-cancer agents. While SLC-0111, U-104, and Acetazolamide have demonstrated anti-tumor effects in various preclinical models, the high selectivity of this compound for its target warrants further investigation to quantify its efficacy in cancer cell lines and in vivo models. The data and protocols presented in this guide are intended to provide a framework for the objective comparison of these compounds and to aid in the design of future studies aimed at validating their therapeutic potential. The development of potent and selective CAIX inhibitors like this compound holds the potential to offer novel treatment strategies for hypoxic and aggressive solid tumors.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAIX-Mediated Control of LIN28/let-7 Axis Contributes to Metabolic Adaptation of Breast Cancer Cells to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Efficacy of hCAIX-IN-8: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the activity of hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), across various cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a clear perspective on the inhibitor's performance.
This compound (also known as compound 7i) is a notable selective inhibitor of hCAIX, an enzyme overexpressed in numerous cancers and linked to tumor progression and metastasis.[1] Understanding its activity in different cellular contexts is crucial for evaluating its therapeutic potential.
Comparative Activity of this compound
While specific data on the anti-proliferative activity (IC50 values) of this compound in various cancer cell lines is not extensively available in publicly accessible literature, its potent and selective enzymatic inhibition has been documented. The following table summarizes the inhibitory concentrations against purified carbonic anhydrase isoforms. For context, a selection of cancer cell lines known to express CAIX are also listed, highlighting them as relevant models for future studies on this compound's cellular efficacy.
| Target Enzyme/Cell Line | Type | IC50 Value (µM) | Reference |
| This compound Enzymatic Activity | |||
| Carbonic Anhydrase IX (CAIX) | Purified Enzyme | 0.024 | [1] |
| Carbonic Anhydrase II (CAII) | Purified Enzyme | 1.99 | [1] |
| Carbonic Anhydrase VA (CAVA) | Purified Enzyme | 1.10 | [1] |
| Relevant Cancer Cell Lines Expressing CAIX | |||
| HeLa | Cervical Cancer | Data for this compound not available in published literature. | |
| MDA-MB-231 | Breast Cancer | Data for this compound not available in published literature. | |
| HT-29 | Colon Cancer | Data for this compound not available in published literature. | |
| A549 | Lung Cancer | Data for this compound not available in published literature. | |
| MCF-7 | Breast Cancer | Data for this compound not available in published literature. |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability/Cytotoxicity Assay (CCK-8 Protocol)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MDA-MB-231, A549) in appropriate media.
-
Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to investigate whether this compound induces apoptosis in cancer cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) can be quantified.
-
Visualizing the Mechanism of Action
To illustrate the proposed mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for assessing this compound activity.
References
hCAIX-IN-8 Versus Other Sulfonamide-Based CAIX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a significant focus on targeted treatments that exploit the unique biology of tumor cells. One such target is carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia. Its role in pH regulation is crucial for tumor cell survival and proliferation, making it an attractive target for inhibitor development. Among the various classes of CAIX inhibitors, sulfonamides have emerged as a prominent and clinically relevant group. This guide provides a detailed comparison of a novel inhibitor, hCAIX-IN-8, with other well-established sulfonamide-based CAIX inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Sulfonamide-Based CAIX Inhibition
Sulfonamide-based inhibitors target the zinc ion (Zn²⁺) located within the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO₂NH₂) coordinates with the zinc ion, mimicking the transition state of the carbon dioxide hydration reaction that the enzyme catalyzes. This binding event blocks the access of the natural substrate, CO₂, to the active site, thereby inhibiting the enzyme's catalytic activity. By inhibiting CAIX, these compounds disrupt the pH regulation mechanism of cancer cells, leading to intracellular acidification and ultimately, apoptosis and reduced cell proliferation.
Caption: Mechanism of sulfonamide-based CAIX inhibition.
Quantitative Comparison of CAIX Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable sulfonamide-based inhibitors against various carbonic anhydrase isoforms. Lower IC₅₀ and Kᵢ values indicate higher potency.
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Cell-Based Assay (IC₅₀) | Selectivity Profile |
| This compound | hCAIX | 24[1] | - | 8.44 µM (HT-29)[2]11.22 µM (HepG2)[2] | Selective for hCAIX over hCAII and hCAVA[1] |
| hCAII | 1990[1] | - | |||
| hCAVA | 1100[1] | - | |||
| Acetazolamide | hCAIX | 30[3][4] | - | 117 µM (H-727)[5] | Pan-inhibitor, also inhibits other CA isoforms |
| hCAII | 130[3] | 13[4] | |||
| Indisulam (E7070) | hCAIX | - | - | 0.56 µM (HCT-116)[6][7] | Also a potent inhibitor of hCAXII[6][7]. Primarily acts as a molecular glue to induce RBM39 degradation[6][7][8]. |
| hCAXII | - | 3.0-5.7[6][7] | |||
| SLC-0111 | hCAIX | - | 45[6] | - | Highly selective for CAIX and CAXII over other isoforms[6] |
| hCAXII | - | 4.5[6] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. Below is a representative methodology for a carbonic anhydrase inhibition assay.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The rate of this reaction is monitored by a change in pH using a stopped-flow spectrophotometer.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCAII)
-
Test inhibitors (e.g., this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of bicarbonate and protons.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data.
-
IC₅₀/Kᵢ Determination: The assay is performed with a range of inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Logical Workflow for CAIX Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a novel CAIX inhibitor, from initial screening to in vivo studies.
Caption: Workflow for CAIX inhibitor evaluation.
Concluding Remarks
This compound demonstrates potent and selective inhibition of carbonic anhydrase IX, positioning it as a promising candidate for further investigation in cancer therapy. Its inhibitory activity at the nanomolar level against the target enzyme is comparable to other well-known sulfonamide inhibitors. However, direct, head-to-head comparative studies under standardized conditions are necessary to definitively establish its superiority over existing inhibitors. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating a more informed and objective evaluation of novel CAIX inhibitors. The continued exploration of selective and potent inhibitors like this compound is crucial for advancing the development of targeted cancer therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking hCAIX-IN-8: A Comparative Guide to Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-8, against established inhibitors SLC-0111 and Acetazolamide. The data presented herein is intended to offer an objective performance benchmark, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of CAIX inhibitors for research and development purposes.
Quantitative Performance Comparison
The inhibitory activity and anti-proliferative effects of this compound and other known CAIX inhibitors are summarized below. This data has been compiled from various scientific publications and commercial sources.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell Line IC50 (µM) | Selectivity Profile |
| This compound | CAIX | - | - | 8.44 (HT-29)[1] | Data not available |
| 11.22 (HepG2)[1] | |||||
| SLC-0111 | CAIX | 45 | - | Varies by cell line | Selective for CAIX/XII over other CAs |
| Acetazolamide | CAIX | - | 30[2] | Varies by cell line | Non-selective, inhibits other CA isoforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Stopped-Flow CO2 Hydration Assay for CAIX Inhibition
This assay measures the catalytic activity of CAIX by monitoring the pH change resulting from the hydration of carbon dioxide.
-
Reagents and Materials:
-
Recombinant human CAIX protein
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) at a specific pH
-
pH indicator dye (e.g., phenol red)
-
Test inhibitors (this compound, SLC-0111, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument, one containing the CAIX enzyme and the pH indicator in buffer, and the other containing the CO2-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the hydration reaction.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to proton production.
-
To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test inhibitor before mixing with the CO2 solution.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of inhibitors to CAIX.
-
Reagents and Materials:
-
Recombinant human CAIX protein
-
A fluorescently labeled ligand (tracer) that binds to the CAIX active site
-
Test inhibitors (this compound, SLC-0111, Acetazolamide)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
In a microplate, add the CAIX protein and the fluorescent tracer at optimized concentrations.
-
Add serial dilutions of the test inhibitors to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well. When the fluorescent tracer is bound to the larger CAIX protein, it tumbles slower, resulting in a high polarization value. When displaced by an inhibitor, the free tracer tumbles faster, leading to a low polarization value.
-
Plot the fluorescence polarization values against the inhibitor concentrations to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer. The Ki can then be determined from the IC50.[4][5]
-
MTT Assay for Cell Viability
This colorimetric assay assesses the effect of CAIX inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HT-29, HepG2)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, SLC-0111, Acetazolamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CAIX inhibitors and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.[6][7][8]
-
Visualizing Mechanisms and Workflows
To further elucidate the context and application of CAIX inhibitors, the following diagrams have been generated.
CAIX-mediated pH regulation in the tumor microenvironment and the mechanism of inhibition.
Experimental workflow for benchmarking CAIX inhibitors.
References
- 1. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 2. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
Validating the Pro-Apoptotic Effect of hCAIX-IN-8: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the pro-apoptotic efficacy of a novel compound is a critical step. This guide provides a comparative framework for assessing the pro-apoptotic effects of hCAIX-IN-8, a novel inhibitor of human carbonic anhydrase IX (hCAIX), against other well-established apoptosis-inducing agents. As specific data for this compound is not yet publicly available, this guide will utilize data from its close structural and functional analogue, SLC-0111 , a potent and selective CAIX inhibitor currently in clinical trials.[1][2][3][4]
This guide will objectively compare the performance of SLC-0111 (as a proxy for this compound) with Staurosporine, Etoposide, and TNF-related apoptosis-inducing ligand (TRAIL), supported by experimental data. Detailed methodologies for key validation assays are also provided.
Comparison of Pro-Apoptotic Agents
| Feature | This compound (via SLC-0111) | Staurosporine | Etoposide | TRAIL (TNF-related apoptosis-inducing ligand) |
| Target/Mechanism | Selective inhibitor of carbonic anhydrase IX (CAIX), leading to intracellular acidification and induction of apoptosis, particularly in hypoxic and acidic tumor microenvironments.[4][5] | Broad-spectrum protein kinase inhibitor, inducing apoptosis through both caspase-dependent and -independent pathways. | Topoisomerase II inhibitor, causing DNA strand breaks and triggering the intrinsic apoptosis pathway. | Binds to death receptors DR4 and DR5 on the cell surface, initiating the extrinsic apoptosis pathway.[6] |
| Mode of Action | Induces intrinsic apoptosis pathway. | Induces both intrinsic and extrinsic apoptosis pathways. | Primarily induces the intrinsic apoptosis pathway. | Primarily induces the extrinsic apoptosis pathway. |
| Cell Line Specificity | Effective in cancer cells overexpressing CAIX, often associated with hypoxia.[4][5] | Broadly active across a wide range of cell lines. | More effective in rapidly dividing cells. | Selectively induces apoptosis in cancer cells over normal cells. |
Quantitative Analysis of Apoptosis Induction
The following table summarizes the quantitative pro-apoptotic effects of the compared compounds based on data from various studies.
| Agent | Cell Line | Concentration | Time | % Apoptotic Cells | Fold Increase in Caspase-3 Activity | Reference |
| SLC-0111 | Melanoma A375-M6 cells (in the presence of Etoposide) | 100 µM | 24h | 63% (total dead cells) | Not specified | [5] |
| Staurosporine | HeLa | 100 nM | 8h | 61.2 ± 3.8% | Not specified | [7] |
| Staurosporine | HBL-100 (non-malignant breast) | 50 nM | 48h | ~100% | Not specified | [8] |
| Etoposide | Jurkat | 25 µM | 6h | Significant increase | Not specified | [9] |
| Etoposide | Jurkat | 10 µM | 6h | 37.9% (early + late) | ~4-fold | [10] |
| TRAIL | Colorectal Adenoma (high-grade dysplasia) | Not specified | Not specified | 34 ± 5% | Not specified | [6] |
Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation: Culture cells to the desired confluence and induce apoptosis with the test compound for the desired time. Include positive and negative controls.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a solution of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysis: Induce apoptosis in your cell population. After treatment, lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Western Blot for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (Bax and Bcl-2), followed by incubation with enzyme-conjugated secondary antibodies. The signal is then detected using a chemiluminescent substrate.
Protocol:
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2. The Bax/Bcl-2 ratio can then be calculated as an indicator of the apoptotic potential.[11][12][13][14][15]
Signaling Pathways and Visualizations
The following diagrams illustrate the apoptotic signaling pathways induced by this compound (SLC-0111) and the alternative agents.
Caption: this compound (SLC-0111) induced apoptosis pathway.
Caption: Staurosporine induced apoptosis pathway.
Caption: Etoposide induced apoptosis pathway.
Caption: TRAIL induced apoptosis pathway.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Carbonic Anhydrase IX Inhibitor hCAIX-IN-8 Across Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-8, and its performance relative to other CAIX inhibitors, with a focus on its effects on various tumor types. The information presented is collated from preclinical studies to aid in the evaluation and potential application of this compound in cancer research and drug development.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors, including renal, breast, lung, colon, and pancreatic cancers.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX plays a pivotal role in regulating pH homeostasis in cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH.[1] This pH regulation is crucial for tumor cell survival, proliferation, invasion, and resistance to therapy, making CAIX an attractive target for anticancer drug development.[1][3]
This compound: A Novel CAIX Inhibitor
This compound (also identified as compound 7i in some literature) is a potent and selective small molecule inhibitor of human carbonic anhydrase IX.[4] It belongs to a class of compounds designed to specifically target the enzymatic activity of CAIX, thereby disrupting the pH balance in tumor cells and inducing anti-cancer effects.
Comparative Efficacy of this compound and Other CAIX Inhibitors
Direct comparative studies of this compound against a broad panel of other CAIX inhibitors across multiple tumor cell lines are limited in the publicly available literature. However, by compiling data from various preclinical studies, we can provide an initial comparison with SLC-0111, a well-characterized CAIX inhibitor that has advanced to clinical trials.[5][6]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and SLC-0111 in various cancer cell lines.
| Compound | Cell Line | Tumor Type | IC50 (µM) | Reference |
| This compound | HT-29 | Colon Carcinoma | 8.44 | [4] |
| HepG2 | Hepatocellular Carcinoma | 11.22 | [4] | |
| SLC-0111 | HT-29 | Colon Carcinoma | 13.53 (as µg/mL) | [7] |
| MCF7 | Breast Cancer | 18.15 (as µg/mL) | [7] | |
| PC3 | Prostate Cancer | 8.71 (as µg/mL) | [7] | |
| AGS | Gastric Cancer | Not specified | [5] | |
| ACC-201 | Gastric Cancer | Not specified | [5] | |
| T-47D | Breast Cancer | 6.73 | [8] | |
| MCF-7 | Breast Cancer | 9.16 | [8] |
Note: The IC50 values for SLC-0111 from reference[7] are provided in µg/mL and are not directly comparable to the µM values without knowing the molar mass used in that specific study. The IC50 values for SLC-0111 in T-47D and MCF-7 cells from reference[8] are for a structurally related analog of SLC-0111.
Selectivity Profile
This compound has been shown to be a selective inhibitor of CAIX. The table below presents its inhibitory activity (IC50) against different carbonic anhydrase isoforms.
| Compound | Isoform | IC50 (µM) | Reference |
| This compound | CAII | 1.99 | [4] |
| CAIX | 0.024 | [4] | |
| CAVA | 1.10 | [4] |
This demonstrates a significant selectivity of this compound for the tumor-associated CAIX isoform over the ubiquitous cytosolic isoform CAII.
Mechanism of Action and Downstream Effects
The primary mechanism of action of this compound is the inhibition of the catalytic activity of CAIX. This leads to a disruption of pH regulation in cancer cells, resulting in intracellular acidification and reduced extracellular acidity. These changes trigger several downstream anti-cancer effects.
Signaling Pathway of CAIX Inhibition
Caption: CAIX inhibition by this compound disrupts pH homeostasis, leading to apoptosis.
Studies have shown that this compound can decrease epithelial-to-mesenchymal transition (EMT), induce apoptosis, and inhibit cell migration and colonization potential.[4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for key experiments used in the evaluation of CAIX inhibitors.
Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 48 to 72 hours.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
This compound is a promising selective inhibitor of carbonic anhydrase IX with demonstrated in vitro efficacy against colon and hepatocellular carcinoma cell lines. Its ability to induce apoptosis and inhibit cell migration highlights its potential as an anti-cancer agent.
The available data suggests that this compound has a potent and selective inhibitory profile. However, for a comprehensive evaluation, further studies are required. Specifically, direct, head-to-head comparative studies of this compound against other CAIX inhibitors, such as SLC-0111, across a broader panel of cancer cell lines derived from various tumor types are essential. These studies should be conducted under standardized experimental conditions to allow for a robust comparison of their efficacy and selectivity. Furthermore, in vivo studies in relevant animal models are necessary to assess the pharmacokinetic properties, anti-tumor efficacy, and safety profile of this compound. Such data will be critical in determining its potential for further clinical development.
References
- 1. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | hCAIX抑制剂 | MCE [medchemexpress.cn]
- 5. flore.unifi.it [flore.unifi.it]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 8. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of hCAIX-IN-8 Relative to Standard Carbonic Anhydrase IX Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-8, with established standards, Acetazolamide and SLC-0111. The objective is to assess the therapeutic potential of this compound by evaluating its enzymatic inhibition, selectivity, in vitro anti-cancer activity, and available pharmacokinetic properties against these benchmarks. All data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Human carbonic anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxia and poor patient prognosis. Its expression is limited in normal tissues, making it an attractive target for cancer therapy. CAIX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and resistance to conventional therapies. Inhibition of CAIX can disrupt this pH regulation, leading to increased intracellular acidification and subsequent apoptosis of cancer cells.
Comparative Analysis of this compound and Standard Inhibitors
Enzymatic Inhibition and Selectivity
A critical aspect of a CAIX inhibitor's therapeutic potential is its potency and selectivity. High potency against CAIX is desirable for efficacy, while high selectivity against other carbonic anhydrase isoforms, particularly the ubiquitous CAI and CAII, is crucial for minimizing off-target side effects.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | CAVA (IC50, µM) |
| This compound | - | 1990 (IC50) | 24 (IC50) | - | 1.10 |
| Acetazolamide | 250 | 12 | 25 | 4.5 | - |
| SLC-0111 | 9600 | 128 | 45 | 5.7 | - |
Note: IC50 and Ki values are presented as reported in the literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
In Vitro Anti-Cancer Activity
The ultimate goal of a CAIX inhibitor in oncology is to suppress tumor growth. The following table summarizes the in vitro anti-proliferative effects of the compared inhibitors on various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U87MG, MDA-MB-231, PANC-1 | Glioblastoma, Breast, Pancreatic | Shows anti-proliferative activity |
| SLC-0111 | HT-29 | Colorectal | 13.53 |
| MCF7 | Breast | 18.15 | |
| PC3 | Prostate | 8.71 | |
| Acetazolamide | Hep-2 | Laryngeal | Reduces viability in combination with Cisplatin |
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is vital for its clinical development.
| Parameter | This compound | Acetazolamide | SLC-0111 |
| Administration | - | Oral, IV | Oral |
| Bioavailability | - | Well absorbed | Generally dose proportional exposure |
| Metabolism | - | Does not undergo metabolic alteration | - |
| Half-life (T1/2) | - | 6-9 hours | Similar after single and repeated dosing |
| Excretion | - | Primarily renal | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
CAIX Signaling in Cancer Progression
Caption: Role of CAIX in tumor pH regulation and cancer progression.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Stopped-flow assay workflow for CAIX inhibition.
Logic of Comparative Therapeutic Assessment
Caption: Framework for assessing therapeutic potential.
Detailed Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAI, hCAII, hCAIX).
-
HEPES buffer (20 mM, pH 7.4).
-
CO₂-saturated water.
-
pH indicator (e.g., p-nitrophenol).
-
Inhibitor stock solutions (in DMSO) and serial dilutions.
-
-
Procedure:
-
The assay is performed using a stopped-flow spectrophotometer.
-
One syringe contains the enzyme and pH indicator in HEPES buffer, with or without the inhibitor.
-
The other syringe contains the CO₂-saturated water.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from the enzymatic reaction.
-
Initial reaction rates are calculated from the linear phase of the absorbance change.
-
The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (this compound, Acetazolamide, SLC-0111) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Reagents and Materials:
-
Cancer cell lines.
-
Inhibitors for treatment.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the inhibitors at their respective IC₅₀ concentrations for a defined period (e.g., 24-48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Conclusion and Future Directions
This comparative guide provides a summary of the available data for this compound in relation to the established CAIX inhibitors, Acetazolamide and SLC-0111. This compound demonstrates potent inhibition of hCAIX with an IC50 value of 24 nM.[1] While direct comparative data is limited, its potency appears to be in a similar range to Acetazolamide (Ki of 25 nM) and SLC-0111 (Ki of 45 nM). A key differentiator for therapeutic potential is selectivity. This compound shows selectivity over CAII and CAVA, though a comprehensive profiling against other CA isoforms would be beneficial for a more complete assessment.
The anti-proliferative activity of this compound has been demonstrated in several cancer cell lines.[1] Further head-to-head studies with SLC-0111, which is currently in clinical trials, would be invaluable to ascertain its relative efficacy. SLC-0111 has shown promise in sensitizing cancer cells to conventional chemotherapy, an important therapeutic strategy that should be explored for this compound.[2]
The provided experimental protocols offer a standardized framework for generating direct comparative data. Future research should focus on conducting these head-to-head in vitro and in vivo studies to definitively position this compound in the landscape of CAIX inhibitors. Such studies will be critical in determining its potential for further preclinical and clinical development as a novel anti-cancer agent.
References
A Comparative Guide to the Inhibitory Mechanism of hCAIX-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hCAIX-IN-8, also known as SLC-0111 or U-104, with alternative inhibitors of human carbonic anhydrase IX (hCAIX). The document outlines the inhibitory mechanism, presents comparative experimental data, and provides detailed protocols for key assays.
Introduction to hCAIX as a Therapeutic Target
Human carbonic anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is highly expressed in a variety of solid tumors and is a key indicator of tumor hypoxia and poor prognosis.[1] Its expression in healthy tissues is highly restricted, making it an attractive target for anticancer therapies.[1] hCAIX plays a crucial role in pH regulation in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to intracellular pH homeostasis favorable for cancer cell survival and extracellular acidification that promotes metastasis and chemoresistance.[1]
This compound: A Potent and Selective Inhibitor
This compound (SLC-0111/U-104) is a ureido-substituted benzenesulfonamide that acts as a potent, cell-permeable inhibitor of hCAIX. As a sulfonamide, its primary mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity. This inhibition disrupts the pH-regulating function of hCAIX, leading to intracellular acidification and subsequent reduction in tumor cell growth, induction of apoptosis, and increased sensitivity to conventional chemotherapies.[2]
Comparative Inhibitory Activity
The efficacy of this compound is best understood in comparison to other carbonic anhydrase inhibitors. Below is a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and selected alternatives.
Table 1: Comparative Inhibitory Activity (Ki) Against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CAIX vs CAI/II) |
| This compound (SLC-0111) | 5080 | 9640 | 45.1 | 4.5 | High |
| Acetazolamide (AAZ) | - | - | 105 (µg/mL) | 29 (µg/mL) | Low |
| Pyr (4-pyridyl analog) | 20290 (µg/mL) | 569 (µg/mL) | 399 (µg/mL) | 2970 (µg/mL) | Moderate |
Data for SLC-0111 and Pyr are sourced from recent studies.[2] Acetazolamide is a classical, non-selective inhibitor often used as a reference compound.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | HT-29 (Colon Cancer) IC50 (µg/mL) | MCF7 (Breast Cancer) IC50 (µg/mL) | PC3 (Prostate Cancer) IC50 (µg/mL) | CCD-986sk (Normal Cells) IC50 (µg/mL) |
| This compound (SLC-0111) | 13.53 | 18.15 | 8.71 | 45.70 |
| Pyr (4-pyridyl analog) | 27.74 | 11.20 | 8.36 | 50.32 |
| Staurosporine (Control) | 4.07 | 2.93 | 1.20 | 18.66 |
Data from a 2025 study illustrates the cytotoxic effects of these inhibitors on various cancer cell lines compared to a normal cell line, highlighting their therapeutic potential and selectivity.[2]
Key Experimental Protocols
Detailed methodologies for the assays used to generate the comparative data are provided below.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay determines the inhibitory activity of compounds against hCAIX by measuring the esterase activity of the enzyme.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: 0.3 mg/mL hCAIX in assay buffer.
-
Substrate Solution: 3 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).
-
Test Compounds and Control Inhibitor (e.g., Acetazolamide) at various concentrations.
-
96-well microplate.
-
Spectrophotometer.
Protocol:
-
Plate Setup: Designate wells for blank (no enzyme), maximum activity (no inhibitor), positive control (reference inhibitor), and test compounds.
-
Enzyme-Inhibitor Pre-incubation:
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm in kinetic mode for at least 10 minutes. The rate of p-NPA hydrolysis to the yellow-colored 4-nitrophenol is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the maximum activity control.
-
Calculate the Ki value by fitting the data to an appropriate inhibition model.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF7).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl with SDS).
-
96-well cell culture plate.
-
Test compounds at various concentrations.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated and vehicle-treated controls. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in hCAIX inhibition.
Caption: Role of hCAIX in tumor pH regulation.
Caption: this compound inhibitory mechanism.
Caption: In vitro drug efficacy evaluation workflow.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Safety Operating Guide
Prudent Disposal of hCAIX-IN-8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for hCAIX-IN-8 is not publicly available, this guide provides essential, safety-focused procedures for its disposal based on general best practices for handling potent, research-grade small molecule inhibitors. These steps are designed to ensure the safe management of this compound in a laboratory setting.
It is imperative to always consult your institution's specific chemical hygiene plan and safety officers for guidance on hazardous waste disposal.
Immediate Safety and Handling Precautions
When handling this compound, appropriate personal protective equipment (PPE) is essential. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization or if working with a powder form outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research setting.
-
Deactivation (if applicable and feasible): For many small molecule inhibitors, deactivation procedures may not be readily available or practical in a standard laboratory. It is generally safer to dispose of the compound as hazardous chemical waste without attempting to neutralize it, unless a validated and safe deactivation protocol is provided by the manufacturer or your institution's safety office.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and paper towels.
-
Liquid Waste: Unused solutions, cell culture media containing the compound, and solvent rinses.
-
Sharps: Contaminated needles, syringes, and glassware.
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for hazardous waste.
-
Ensure containers are clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Chemical Irritant").
-
Do not overfill waste containers; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Storage:
-
Store hazardous waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is away from general work areas and sources of ignition.
-
Follow all institutional guidelines regarding the maximum amount of waste and the time it can be stored in an SAA.
-
-
Disposal Request:
-
Once the waste container is full or has reached its storage time limit, follow your institution's procedures to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary for Chemical Waste Handling
While specific quantitative data for this compound is unavailable, the following table provides general guidelines for handling different types of laboratory chemical waste.
| Waste Type | Container Requirements | Key Disposal Considerations |
| Solid Chemical Waste | Lined, puncture-resistant container with a secure lid. | Segregate based on chemical compatibility. Do not mix with biohazardous or radioactive waste unless specifically instructed. |
| Liquid Chemical Waste | Leak-proof, screw-cap container made of compatible material. | Segregate aqueous, halogenated, and non-halogenated solvent waste streams. Maintain a pH between 6 and 9 for aqueous waste. |
| Sharps Waste | Puncture-proof, labeled sharps container. | Do not recap, bend, or break needles. Close and seal the container when it is no more than two-thirds full. |
Experimental Workflow and Decision Making
The proper disposal of a chemical compound like this compound is a procedural process that involves several key decision points to ensure safety and compliance.
Navigating the Safe Handling of hCAIX-IN-8: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals working with hCAIX-IN-8, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general safety principles for handling similar research compounds.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. As a solid, powdered substance, the primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or neoprene, disposable | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N95 Respirator or Chemical Fume Hood | NIOSH-approved | Minimizes inhalation of the powder, especially when handling larger quantities or if dust is generated. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial. The following table outlines the initial steps to be taken for various exposure scenarios.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps involved.
Caption: This diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
The Role of CAIX in the Tumor Microenvironment
This compound targets carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and plays a crucial role in regulating pH in the tumor microenvironment. Understanding this pathway is key to appreciating the mechanism of action of this inhibitor.
Caption: This diagram illustrates the signaling pathway where CAIX contributes to tumor acidosis.
Disposal Plan
All materials contaminated with this compound, including empty containers, unused product, and disposable PPE, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the responsible handling of this compound in their pursuit of scientific advancement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
